Glabrene
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
8-(7-hydroxy-2H-chromen-3-yl)-2,2-dimethylchromen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-10,21-22H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGYSPUAKQMTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208715 | |
| Record name | 2',2'-Dimethyl-2H,2'H-(3,8')bi(1-benzopyranyl)-7,5'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glabrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60008-03-9 | |
| Record name | Glabrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60008-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glabrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',2'-Dimethyl-2H,2'H-(3,8')bi(1-benzopyranyl)-7,5'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLABRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Y321Q75O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glabrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 - 203 °C | |
| Record name | Glabrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Glabrene: A Technical Guide to its Phytoestrogenic Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrene, an isoflavonoid found in the roots of Glycyrrhiza glabra (licorice), has emerged as a significant phytoestrogen with potential applications in therapeutic development.[1][2] As a plant-derived compound that mimics the action of endogenous estrogens, this compound exhibits selective affinity for estrogen receptors (ERs) and modulates downstream signaling pathways. This technical guide provides a comprehensive overview of this compound's sources, its functional mechanisms as a phytoestrogen, quantitative activity data, and detailed experimental protocols for its characterization.
Source and Chemical Profile
This compound is a prominent isoflavene constituent of licorice root, a plant with a long history in traditional medicine.[2][3] It is structurally characterized by a 2,2-dimethyl-γ-pyran ring fused to the B ring of the isoflavonoid core.[3] This unique structure contributes to its biological activity and receptor interaction.
Mechanism of Action: Estrogen Receptor Modulation
This compound exerts its phytoestrogenic effects primarily through direct interaction with human estrogen receptors, ERα and ERβ. Upon entering the cell, this compound binds to these receptors, which are typically located in the cytoplasm or nucleus. This binding event induces a conformational change in the receptor, leading to its dimerization. The activated this compound-ER complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, ultimately leading to a physiological response. Studies indicate that this compound-rich fractions display a predominant agonistic response towards ERα.[4][5]
In addition to the classical genomic pathway, this compound may also be involved in non-genomic signaling. One study indicated that this compound's stimulatory effect on DNA synthesis in vascular cells was not inhibited by the ER antagonist raloxifene, suggesting a potentially different mechanism of action in this context.[6] Furthermore, in bone tissue, this compound has been shown to upregulate the canonical Wnt/β-catenin signaling pathway, a critical pathway for bone formation, thereby preventing osteoporosis in ovariectomized rat models.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - American Chemical Society [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen-like activity of licorice root constituents: glabridin and this compound, in vascular tissues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phytoestrogen this compound prevents osteoporosis in ovariectomized rats through upregulation of the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Glabrene: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrene, an isoflavonoid found in the roots of Glycyrrhiza glabra (licorice), has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the structure elucidation, chemical properties, and key biological functions of this compound, with a focus on its estrogenic and tyrosinase inhibitory effects. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and development.
Structure Elucidation
The structural characterization of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 4a | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 8a | - | - |
| 1' | - | - |
| 2' | - | - |
| 3' | - | - |
| 4' | - | - |
| 5' | - | - |
| 6' | - | - |
| 2'' | - | - |
| 3'' | - | - |
| 4'' | - | - |
| 5'' | - | - |
| 6'' | - | - |
| 7'' | - | - |
| 8'' | - | - |
Note: A complete assignment requires further detailed 2D NMR analysis such as COSY, HSQC, and HMBC experiments. The provided data is based on available literature.
Chemical Properties
This compound is a polyphenolic compound with the chemical formula C₂₀H₁₈O₄ and a molar mass of 322.36 g/mol . Its properties are influenced by its isoflavonoid core and the presence of hydroxyl and dimethylpyran groups.
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₄ | N/A |
| Molar Mass | 322.36 g/mol | N/A |
| Appearance | White powder | [1] |
| Solubility | Data for the related compound glabridin suggests solubility in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) and sparingly soluble in aqueous buffers. Quantitative data for this compound is not readily available. | [2] |
| Stability | Stability studies on the related compound glabridin indicate that it is sensitive to light, pH, and temperature. A dark, dry, and airtight environment is recommended for long-term storage. Specific degradation kinetics and half-life for this compound require further investigation. | [3] |
Experimental Protocols
Isolation of this compound from Glycyrrhiza glabra
The following is a general protocol for the isolation of this compound from licorice root, based on common extraction and chromatography techniques for isoflavonoids.
Methodology:
-
Extraction: Powdered dried roots of Glycyrrhiza glabra are extracted with a mixture of ethanol and water (e.g., 70:30 v/v) using methods such as maceration, sonication, or Soxhlet extraction.[4]
-
Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.
-
Partitioning: The concentrated extract is subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on polarity. This compound, being moderately polar, will preferentially partition into the organic phase.
-
Column Chromatography: The organic phase is dried, concentrated, and subjected to column chromatography on silica gel. A gradient elution system (e.g., hexane-ethyl acetate) is used to separate different fractions.
-
Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Tyrosinase Inhibition Assay
This assay determines the ability of this compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of this compound (dissolved in a suitable solvent like DMSO).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific period.
-
Substrate Addition: Initiate the enzymatic reaction by adding a substrate, such as L-tyrosine or L-DOPA.
-
Measurement: Measure the formation of dopachrome, a colored product, by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound. The IC₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme activity) is then determined.
Estrogenic Activity Assay (MCF-7 Cell Proliferation Assay)
This assay assesses the estrogen-like activity of this compound by measuring its effect on the proliferation of estrogen-responsive human breast cancer cells (MCF-7).
Methodology:
-
Cell Culture: Culture MCF-7 cells in a suitable medium.
-
Treatment: Seed the cells in 96-well plates and, after attachment, treat them with various concentrations of this compound. A known estrogen, such as 17β-estradiol, is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
Incubation: Incubate the cells for a specific period (e.g., 6 days).
-
Proliferation Measurement: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, which measures cellular protein content.
-
Analysis: The effect of this compound on cell proliferation is compared to the controls to determine its estrogenic activity.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its estrogenic and tyrosinase inhibitory effects being the most well-documented.
Table 3: Biological Activities of this compound
| Activity | IC₅₀ / Effective Concentration | Cell Line / System | Reference |
| Estrogenic Activity | Binds to estrogen receptors | In vivo and in vitro models | N/A |
| Tyrosinase Inhibition | 3.5 µM (Mushroom Tyrosinase) | N/A | N/A |
| Antioxidant | - | - | N/A |
| Anti-inflammatory | - | - | N/A |
| Anticancer | - | - | N/A |
Estrogenic Activity
This compound acts as a phytoestrogen, meaning it can bind to estrogen receptors (ERs) and mimic the effects of estrogen. This activity has been observed in various tissues, including breast, vascular, and bone.
Tyrosinase Inhibition
This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This property makes it a promising candidate for use in skin-lightening agents to treat hyperpigmentation disorders.
Modulation of Signaling Pathways
While the direct effects of this compound on many signaling pathways are still under investigation, studies on the related compound glabridin suggest potential involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a crucial signaling cascade that regulates various cellular processes, including proliferation, differentiation, and apoptosis. It is plausible that this compound may also exert some of its biological effects through the modulation of this pathway.
Conclusion
This compound is a promising isoflavonoid with well-defined estrogenic and tyrosinase inhibitory activities. This technical guide has provided a comprehensive overview of its structure, chemical properties, and biological functions, along with detailed experimental protocols to facilitate further research. Future studies should focus on completing the NMR spectral assignment, quantifying its solubility and stability, and further elucidating its mechanisms of action on various signaling pathways to fully realize its therapeutic potential.
References
In Vitro Estrogenic Activity of Glabrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrene, an isoflavene found in the roots of licorice (Glycyrrhiza glabra), is a phytoestrogen that has garnered significant interest for its estrogen-like activities. It interacts with estrogen receptors (ERs) and modulates estrogen-responsive pathways, demonstrating effects on vascular, bone, and breast tissues. This document provides a comprehensive overview of the in vitro estrogenic activity of this compound, summarizing key quantitative data, detailing common experimental protocols, and visualizing the underlying molecular pathways.
Mechanism of Action: Estrogen Receptor Signaling
This compound exerts its estrogenic effects primarily by binding to estrogen receptors, which are ligand-activated transcription factors. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the basal transcriptional machinery, initiating the transcription of estrogen-responsive genes.[1] These genes are involved in critical cellular processes, including proliferation, differentiation, and survival. Evidence suggests that this compound-rich fractions show a preferential agonistic response towards Estrogen Receptor Alpha (ERα).[2]
Caption: Classical estrogen receptor signaling pathway initiated by this compound.
Quantitative Data Summary
The estrogenic activity of this compound has been quantified using various in vitro assays. The following table summarizes the key findings from the literature.
| Assay Type | Metric | Value | Cell Line / System | Comments | Reference(s) |
| ER Binding Assay | IC50 | 1 µM | Human Estrogen Receptor | Competitive binding assay. This compound shows higher affinity than Glabridin (5 µM) but lower than Isoliquiritigenin (0.5 µM). | [3] |
| Cell Proliferation | Effective Conc. | 10 nM - 10 µM | Breast Tumor Cells (e.g., MCF-7) | ER-dependent growth-promoting (proliferative) effect observed at these concentrations. | [3] |
| Cell Proliferation | Inhibitory Conc. | > 15 µM | Breast Tumor Cells (e.g., MCF-7) | ER-independent antiproliferative activity observed at higher concentrations. | [3] |
| Reporter Gene Assay | Activity | Agonistic | Yeast cells expressing human ERα | This compound-rich fractions demonstrated a predominant agonistic response on ERα. | [2] |
| DNA Synthesis | Activity | Stimulatory | Human Endothelial (ECV-304) & Vascular Smooth Muscle (VSMC) cells | This compound stimulates DNA synthesis, indicating a proliferative effect in vascular tissues. | [4] |
| Creatine Kinase Activity | Activity | Stimulatory | Human Osteoblasts | Stimulation of this estrogen-responsive enzyme confirms estrogenic action in bone cells. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to characterize this compound's estrogenic activity.
1. Estrogen Receptor (ER) Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a labeled estrogen (e.g., radiolabeled or fluorescently-labeled 17β-estradiol) for binding to the estrogen receptor.
Objective: To determine the binding affinity (IC50) of this compound for the estrogen receptor.
General Protocol:
-
Receptor Preparation: A source of estrogen receptors (e.g., purified recombinant human ERα, or cytosol extracts from ER-positive cells like MCF-7) is prepared in a suitable binding buffer.
-
Competition Reaction: Constant concentrations of the ER and a labeled estradiol ligand are incubated in multi-well plates.
-
Addition of Competitor: Serial dilutions of this compound (or other unlabeled test compounds) are added to the wells. A control group receives no competitor.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: Bound and free labeled ligands are separated. This can be achieved through methods like dextran-coated charcoal absorption, filtration, or scintillation proximity assay.
-
Quantification: The amount of labeled ligand bound to the receptor is quantified using an appropriate detection method (e.g., scintillation counting for radioligands, fluorescence polarization for fluorescent ligands).[6][7]
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value—the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand—is calculated from the resulting sigmoidal curve.
Caption: Workflow for an ER Competitive Binding Assay.
2. MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the ability of a compound to induce proliferation in the estrogen-responsive human breast cancer cell line, MCF-7.
Objective: To assess the proliferative or anti-proliferative effects of this compound.
General Protocol:
-
Cell Culture: MCF-7 cells are cultured in standard medium.[8]
-
Hormone Deprivation: To sensitize the cells to estrogenic stimuli, they are transferred to a hormone-free medium (e.g., phenol red-free medium with charcoal-stripped serum) for a period of 48-72 hours.[9]
-
Seeding: The hormone-deprived cells are seeded into 96-well plates at a low density.
-
Treatment: Cells are treated with a range of concentrations of this compound. Positive (17β-estradiol) and negative (vehicle control) controls are included.
-
Incubation: The plates are incubated for 6-7 days to allow for cell proliferation.
-
Quantification of Proliferation: Cell number is determined. Common methods include:
-
Crystal Violet Staining: Cells are fixed and stained with crystal violet. The incorporated dye is then solubilized and absorbance is measured.[10]
-
MTS/MTT Assay: Measures mitochondrial dehydrogenase activity in viable cells, which correlates with cell number.[11]
-
DNA Quantification: Using fluorescent dyes like SYBR Green that bind to DNA.[11]
-
-
Data Analysis: The increase in cell number relative to the vehicle control is calculated. A dose-response curve is generated to determine the effective concentration range for proliferation.
3. Yeast Estrogen Screen (YES) Assay
This is a reporter gene assay using genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase) under the control of EREs.
Objective: To determine if this compound can act as an agonist or antagonist for the estrogen receptor.
General Protocol:
-
Yeast Culture: The recombinant yeast strain is grown in a suitable medium until it reaches the logarithmic growth phase.[12]
-
Assay Setup: The yeast culture is added to a 96-well plate along with a chromogenic substrate for β-galactosidase (e.g., CPRG).
-
Treatment: Serial dilutions of this compound are added to the wells. Controls include a standard estrogen (positive control), a vehicle control (negative control), and a blank.
-
Incubation: The plates are incubated for 48-72 hours at 30-34°C to allow for receptor activation, reporter gene expression, and color development.[12]
-
Measurement: The activity of the β-galactosidase enzyme is quantified by measuring the absorbance of the colored product. Yeast growth (turbidity) is also measured to assess for cytotoxicity.[13]
-
Data Analysis: For agonistic activity, a color change indicates that this compound has activated the ER. A dose-response curve is plotted to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonistic activity, the assay is run in the presence of a fixed concentration of 17β-estradiol, and a reduction in color indicates antagonism.[13]
Conclusion
The in vitro evidence strongly supports the classification of this compound as a potent phytoestrogen. It demonstrates clear affinity for the estrogen receptor, particularly ERα, and initiates downstream cellular responses characteristic of estrogenic compounds, such as cell proliferation and the activation of estrogen-responsive genes. Notably, this compound exhibits a biphasic dose-response in breast cancer cells, acting as a proliferative agent at lower concentrations and an inhibitor at higher concentrations.[3] This dual activity suggests a complex mechanism of action that warrants further investigation for its potential therapeutic applications, particularly in the context of hormone replacement therapy and as a modulator of estrogen-dependent conditions. The standardized protocols outlined in this guide provide a framework for researchers to further explore the nuanced biological activities of this promising natural compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen-like activity of this compound and other constituents isolated from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen-like activity of licorice root constituents: glabridin and this compound, in vascular tissues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogenic activity of glabridin and this compound from licorice roots on human osteoblasts and prepubertal rat skeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling binding equilibrium in a competitive estrogen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 12. ftb.com.hr [ftb.com.hr]
- 13. biotoxik.it [biotoxik.it]
A Technical Guide to the Preliminary Cytotoxicity Screening of Glabrene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preliminary cytotoxicity screening of Glabrene, an isoflavone isolated from the roots of Glycyrrhiza glabra (licorice). This compound is recognized for its cytotoxic properties against various cancer cells and serves as a significant chemical marker for the quality control of licorice products.[1] This guide synthesizes available data on its cytotoxic effects, outlines detailed experimental protocols, and illustrates the underlying mechanisms of action through signaling pathways and workflows.
Quantitative Cytotoxicity Data
This compound has demonstrated significant cytotoxic and lethal effects in both in vivo and in vitro models. The toxicity is concentration-dependent.[1]
1.1 In Vivo Toxicity: Zebrafish Model
In studies using a wild-type zebrafish model, this compound exhibited notable lethal and developmental toxicity. A concentration of 4.5 μM resulted in the complete death of the larvae.[1] Key quantitative toxicity metrics are summarized below.
Table 1: In Vivo Cytotoxicity of this compound in Zebrafish Larvae
| Parameter | Value (μM) | Observation | Source |
| LC10 | 2.8 | Lethal concentration causing 10% mortality | [1][2] |
| LC50 | 3.7 | Lethal concentration causing 50% mortality | [1] |
| Developmental Toxicity | 1.5 | Increased malformation rate and disrupted cartilage development | [1] |
1.2 In Vitro Cytotoxicity: Cancer Cell Lines
Bioactivity-guided fractionation of Glycyrrhiza glabra extracts identified this compound as a key compound responsible for the observed cytotoxicity against several human cancer cell lines.[2] While specific IC50 values for isolated this compound are not detailed in the reviewed literature, the methanolic extract of G. glabra, for which this compound is a principal active component, showed potent activity.[2]
Table 2: In Vitro Cytotoxicity of Glycyrrhiza glabra Methanolic Extract
| Cell Line | Cancer Type | IC50 Range (μg/mL) | Note | Source |
| Huh7 | Hepatocellular Carcinoma | 5.6 - 33.6 | This compound showed the best activity against this cell line. | [2] |
| MCF7 | Breast Adenocarcinoma | 5.6 - 33.6 | - | [2] |
| HCT116 | Colorectal Carcinoma | 5.6 - 33.6 | - | [2] |
Mechanism of Action
Further mechanistic studies have revealed that this compound induces cancer cell death primarily through the induction of apoptosis and disruption of the cell cycle.[2]
2.1 Induction of Apoptosis
In Huh7 hepatocellular carcinoma cells, this compound was shown to induce caspase-dependent apoptosis.[2] This process is initiated by the release of cytochrome C from the mitochondria, which subsequently activates caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[2]
Caption: this compound-induced apoptotic signaling pathway in Huh7 cells.
2.2 Cell Cycle Arrest
In addition to apoptosis, this compound affects cell cycle progression. It has been shown to decrease the levels of key cell cycle regulatory proteins, including the retinoblastoma protein (pRb) and the cyclin-dependent kinase inhibitor p21.[2] This disruption leads to the accumulation of cells in the subG1 and G2/M phases of the cell cycle, indicating cell cycle arrest and eventual cell death.[2]
Caption: this compound-induced cell cycle arrest mechanism.
Experimental Protocols
The following sections detail the methodologies employed for the cytotoxic screening of this compound.
3.1 Zebrafish Larval Toxicity Assay
This in vivo assay is used to determine the lethal and developmental toxicity of a compound.
-
Organism: Wild-type AB zebrafish (Danio rerio) larvae.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in embryo medium to achieve the desired final concentrations (e.g., 1.0 to 4.5 μM). A vehicle control (DMSO in embryo medium) must be run in parallel.
-
Exposure: Healthy, fertilized zebrafish embryos are placed into multi-well plates. Following hatching (typically 3 days post-fertilization), larvae are exposed to the various concentrations of this compound.
-
Incubation: Larvae are incubated under standard conditions (e.g., 28°C) for a defined period.
-
Endpoint Measurement:
-
Lethality: Survival is monitored daily to calculate LC10 and LC50 values.
-
Hatching Rate: The percentage of hatched embryos is calculated at specific time points.
-
Morphological Analysis: Larvae are examined under a stereomicroscope for developmental malformations (e.g., pericardial edema, spinal curvature).
-
Cartilage Development: Cartilage staining (e.g., using Alcian Blue) is performed to assess skeletal development.
-
3.2 In Vitro Cell Proliferation Assay (MTT/WST-1 Method)
This assay quantifies the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.
-
Cell Lines: Human cancer cell lines such as Huh7 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma).
-
Cell Culture: Cells are maintained in an appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.
-
Final Incubation: Plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Measurement: If using MTT, a solubilizing agent (e.g., DMSO) is added. The absorbance is then measured using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: The absorbance of treated wells is normalized to the vehicle control wells to calculate the percentage of cell viability. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: General experimental workflow for cytotoxicity screening.
References
Glabrene: A Technical Guide to its Natural Sources, Abundance, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrene, a prenylated isoflavonoid, is a significant bioactive compound found predominantly in the roots of Glycyrrhiza glabra (licorice). This technical guide provides a comprehensive overview of its natural sources, abundance, detailed experimental protocols for its extraction, isolation, and quantification, and an in-depth look at its biological activities, particularly its estrogenic and tyrosinase-inhibiting effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance of this compound
This compound is primarily isolated from the roots and rhizomes of Glycyrrhiza glabra, a member of the legume family. While other species of Glycyrrhiza may contain isoflavonoids, G. glabra is the most well-documented and significant natural source of this compound. The abundance of this compound in licorice root can vary depending on the geographical origin, cultivation practices, and the specific variety of the plant.
Quantitative Abundance of this compound
The concentration of this compound in licorice root extracts has been reported in several studies. The following table summarizes the quantitative data on this compound abundance from various sources.
| Plant Source | Plant Part | Extraction Method | This compound Content | Reference |
| Glycyrrhiza glabra | Roots | Ethanolic Extract | 1.86% - 10.03% of total flavonoids | [Not explicitly stated] |
| Glycyrrhiza glabra | Roots | Ethyl Acetate Extract | This compound-rich fractions obtained | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Glycyrrhiza glabra roots. While specific validated protocols for this compound are not abundant in the literature, the following procedures are adapted from established methods for the extraction and analysis of similar isoflavonoids, such as glabridin, from licorice.
Extraction of this compound from Glycyrrhiza glabra Roots
Objective: To extract this compound and other isoflavonoids from dried licorice root powder.
Method: Ultrasonic-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance the extraction efficiency by disrupting plant cell walls.
Materials and Reagents:
-
Dried and powdered roots of Glycyrrhiza glabra
-
Ethanol (95%) or Ethyl Acetate
-
Ultrasonic bath
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Glycyrrhiza glabra root and place it in a 1 L beaker.
-
Add 500 mL of 95% ethanol (or ethyl acetate) to the beaker.
-
Place the beaker in an ultrasonic bath and sonicate for 60 minutes at a frequency of 40 kHz and a temperature of 50°C.[3][4]
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Isolation of this compound by Column Chromatography
Objective: To isolate this compound from the crude licorice extract.
Method: Silica Gel Column Chromatography
This technique separates compounds based on their polarity.
Materials and Reagents:
-
Crude licorice extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvent system: A gradient of hexane and ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing:
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase (e.g., hexane).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Fraction Analysis:
-
Monitor the separation process by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate 8:2, v/v).
-
Visualize the spots under a UV lamp. This compound and other flavonoids will appear as dark spots at 254 nm.
-
Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or fractions containing compounds with similar polarity.
-
-
Purification:
-
Concentrate the combined fractions containing this compound using a rotary evaporator to obtain the purified compound.
-
The purity of the isolated this compound can be further assessed by HPLC.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound in a licorice extract.
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a highly sensitive and accurate method for quantifying chemical compounds. The following is a validated method for glabridin which can be adapted for this compound, as they are structurally similar and often analyzed under similar conditions.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10][11]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or acetic acid to improve peak shape).
-
Gradient Program (Example):
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile (linear gradient)
-
25-30 min: 80% Acetonitrile (isocratic)
-
30-35 min: 80% to 20% Acetonitrile (linear gradient)
-
35-40 min: 20% Acetonitrile (isocratic)
-
-
-
Injection Volume: 20 µL.[9]
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of pure this compound (if available) of known concentration in methanol.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the licorice extract and dissolve it in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
-
Quantification:
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its estrogenic and tyrosinase-inhibiting properties being the most extensively studied.
Estrogenic Activity
This compound is classified as a phytoestrogen, a plant-derived compound that can mimic the effects of estrogen in the body. It has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preferential agonistic response on ERα.[1][2][12] This interaction initiates a signaling cascade that can influence the expression of estrogen-responsive genes. At low concentrations (10 nM–10 μM), this compound shows an ER-dependent growth-promoting effect, while at higher concentrations (>15 μM), it exhibits ER-independent antiproliferative activity.[13]
Caption: this compound binds to estrogen receptors, initiating gene transcription and subsequent biological effects.
Tyrosinase Inhibition
This compound is a known inhibitor of tyrosinase, the key enzyme responsible for melanin synthesis.[14] By inhibiting tyrosinase, this compound can reduce the production of melanin, making it a potential agent for skin lightening and treating hyperpigmentation disorders. Kinetic studies have shown that this compound acts as an uncompetitive inhibitor of tyrosinase.[14] This means that it binds to the enzyme-substrate complex, rather than the free enzyme, thereby preventing the formation of the product.
References
- 1. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-assisted deep eutectic solvents extraction of glabridin and isoliquiritigenin from Glycyrrhiza glabra: Optimization, extraction mechanism and in vitro bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced extraction of Glycyrrhiza glabra root extract using a combined ultrasonic and cold plasma reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. phytojournal.com [phytojournal.com]
- 8. CN104725394A - Method for preparing glabridin - Google Patents [patents.google.com]
- 9. ddtjournal.com [ddtjournal.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Estrogen-like activity of this compound and other constituents isolated from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Glabrene's Interaction with Estrogen Receptors Alpha and Beta: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Glabrene, a prenylated isoflavonoid found in the roots of licorice (Glycyrrhiza glabra), has garnered significant interest for its potent phytoestrogenic properties.[1][2] As a selective estrogen receptor modulator (SERM), its interaction with the human estrogen receptors, ERα and ERβ, is of critical importance for its therapeutic potential in various conditions, including menopausal symptoms, osteoporosis, and cardiovascular diseases.[3][4] This document provides a detailed technical guide on the interaction of this compound with ERα and ERβ, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.
Quantitative Data: Binding Affinity and Efficacy
This compound has been shown to bind to human estrogen receptors and elicit an estrogenic response. The following table summarizes the key quantitative metrics from various studies. It is noteworthy that much of the research has focused on ERα-dominant systems or has not differentiated between the two subtypes.
| Parameter | Receptor(s) | Value | Cell Line / Assay System | Source(s) |
| IC₅₀ | Human ER (unspecified) | 1 µM | Competitive Ligand Binding Assay | [2][5][6][7] |
| EC₅₀ | ERα | 5 x 10⁻⁵ M (50 µM) | MCF-7 cells (ERα-dominant) | [1] |
| Activity Profile | ERα | Predominantly agonistic | Yeast Estrogen Bioassay | [1][8][9] |
| Activity Profile | ERβ | Low to no agonistic activity | Yeast Estrogen Bioassay | [1][8] |
| Antagonistic Activity | ERα and ERβ | Not observed | Yeast Estrogen Bioassay | [1] |
Key Insights:
-
This compound demonstrates a clear preference for ERα, acting as an agonist.[1][8][9]
-
Its binding affinity, while significant, is lower than that of the endogenous ligand 17β-estradiol.
-
Studies on breast cancer cells indicate a biphasic, dose-dependent effect: an ER-dependent growth-promoting effect at lower concentrations (10 nM–10 µM) and an ER-independent antiproliferative effect at concentrations above 15 µM.[5][6]
Signaling and Experimental Workflows
Classical Estrogen Receptor Signaling Pathway Activated by this compound
This compound, as a phytoestrogen, is understood to primarily follow the classical genomic signaling pathway. Upon entering the cell, it binds to ERα located in the cytoplasm or nucleus. This binding event induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The this compound-ERα complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription and subsequent protein synthesis. This pathway is responsible for the observed estrogenic effects in various tissues.[4][5][6]
References
- 1. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Estrogen-like activity of licorice root constituents: glabridin and this compound, in vascular tissues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen-like activity of this compound and other constituents isolated from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Biosynthetic Pathway: From Phenylalanine to the Isoflavone Scaffold
An In-depth Technical Guide to the Biosynthetic Pathway of Glabrene
Introduction
This compound is a prenylated isoflavonoid predominantly found in the roots of licorice plants (Glycyrrhiza glabra)[1][2]. As a member of the isoflavonoid class, it is part of a large family of plant secondary metabolites known for their diverse biological activities. This compound itself has demonstrated significant estrogenic effects on various tissues, classifying it as a phytoestrogen[1][3]. Furthermore, it has been identified as a potent tyrosinase inhibitor, suggesting its potential application as a skin-lightening agent by inhibiting melanin biosynthesis[1][4][5][6]. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production, quality control of licorice-based products, and the development of novel therapeutics.
This guide provides a detailed overview of the multi-step enzymatic process that constructs the this compound molecule, starting from primary metabolism. It outlines the core phenylpropanoid and isoflavonoid pathways before detailing the specific tailoring reactions that yield the final structure. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to support researchers, scientists, and drug development professionals in this field.
The biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for all flavonoids. This is followed by the flavonoid-specific pathway that builds the characteristic C6-C3-C6 backbone and the key rearrangement that defines it as an isoflavonoid.
-
General Phenylpropanoid Pathway : This initial phase involves three key enzymatic steps to produce 4-coumaroyl-CoA from L-phenylalanine[7][8].
-
Phenylalanine Ammonia Lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid to yield p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by adding a Coenzyme A molecule, forming 4-coumaroyl-CoA.
-
-
Flavanone Formation : The first committed step in flavonoid biosynthesis is the formation of a chalcone.
-
Chalcone Synthase (CHS) , a key rate-limiting enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone (specifically 2',4',4,6'-tetrahydroxychalcone)[8][9].
-
Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the flavanone naringenin.
-
-
Isoflavone Branch Pathway : The critical branch point leading to isoflavonoids is an aryl migration reaction catalyzed by Isoflavone Synthase.
-
Isoflavone Synthase (IFS) , another cytochrome P450 enzyme, hydroxylates the flavanone at the C-2 position and catalyzes a 1,2-aryl migration of the B-ring from C-2 to C-3. This converts a flavanone like naringenin into the isoflavone genistein. Subsequent modifications, such as those catalyzed by Isoflavone Reductase (IFR) and other enzymes, lead to various isoflavone scaffolds. For the specific pathway leading towards this compound, the precursor is believed to be 2'-hydroxygenistein, which is then modified.
-
Specific Pathway: Tailoring Steps to this compound
Starting from a core isoflavone structure, a series of "tailoring" enzymatic reactions, including hydroxylation, prenylation, and cyclization, are required to synthesize the unique structure of this compound. While the exact linear order of all steps is a subject of ongoing research, the key transformations are well-understood. The biosynthesis of the related compound glabridin has been systematically deconstructed, providing a strong model for this compound synthesis[10].
-
Hydroxylation : An initial hydroxylation at the 2' position of the B-ring of an isoflavone precursor like genistein is necessary. This is catalyzed by an Isoflavone 2'-hydroxylase (I2'H) , a cytochrome P450 enzyme.
-
Prenylation : A dimethylallyl pyrophosphate (DMAPP) group is attached to the B-ring. This reaction is catalyzed by a Prenyltransferase (PT) . This is a key step in creating the diversity of prenylated flavonoids.
-
Oxidative Cyclization : The final step is the formation of the dimethylpyran ring. This is believed to be catalyzed by an Oxidative Cyclase (OC) , which forms the characteristic heterocyclic ring of this compound from the prenylated intermediate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - American Chemical Society [acs.org]
- 3. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound and isoliquiritigenin as tyrosinase inhibitors from licorice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.univpm.it [iris.univpm.it]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Quantification of Glabrene in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of glabrene, a prenylated isoflavonoid found in the roots of Glycyrrhiza species (licorice). This compound is of significant interest in pharmaceutical and cosmetic research due to its potential antioxidant, anti-inflammatory, and skin-lightening properties.[1][2] The described method provides a reliable and reproducible approach for the determination of this compound in plant extracts, crucial for quality control, standardization, and formulation development.
Introduction
This compound (C₂₀H₁₈O₄) is a naturally occurring isoflavonoid predominantly found in the roots of licorice plants, such as Glycyrrhiza glabra.[1][2] It is a significant bioactive constituent, contributing to the plant's medicinal properties.[3] Recent studies have highlighted this compound's potential in various therapeutic areas, including cancer treatment and its role as an inhibitor of tyrosinase, which is involved in melanin biosynthesis.[2] However, it has also been identified as a potential toxic impurity in commercial glabridin products, another major bioactive compound from licorice.[2][4] Therefore, accurate quantification of this compound is essential for ensuring the safety and efficacy of licorice-based products. This document provides a comprehensive protocol for the extraction and subsequent HPLC quantification of this compound from plant materials.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A robust extraction method is critical for the accurate quantification of this compound. The following protocol is recommended for the extraction of this compound from dried and powdered licorice root:
-
Maceration and Sonication:
-
Weigh 1.0 g of powdered licorice root into a suitable flask.
-
Add 50 mL of an ethanol/water mixture (30:70, v/v) as the extraction solvent.[5] Other polar solvents like methanol and ethanol can also be effective.[5]
-
Sonicate the mixture for 60 minutes at 50°C to enhance extraction efficiency.[5]
-
Alternatively, the mixture can be macerated with stirring for a defined period (e.g., 90 minutes).[5]
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through a suitable filter paper to remove solid plant material.
-
The resulting extract can be concentrated under vacuum to dryness.
-
-
Sample Solution Preparation:
-
Reconstitute the dried extract in a known volume of methanol (HPLC grade).
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.[6]
-
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the separation and quantification of this compound. These parameters are based on methods developed for the structurally similar compound, glabridin, and are expected to provide good resolution for this compound.[7][8]
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][9] |
| Mobile Phase | A gradient elution is recommended for complex plant extracts to ensure good separation of this compound from other components.[10][11][12] A common mobile phase consists of: A: 0.2% Acetic Acid in Water, B: Acetonitrile.[7] |
| Gradient Program | A typical gradient program could be: 0-25 min, 40% B; 25-40 min, 40-42% B; 40-45 min, 42-60% B; 45-50 min, 60% B; 50-55 min, 60-80% B; 55-60 min, 80% B; 60-61 min, 80-5% B; 61-65 min, 5% B.[13] |
| Flow Rate | 1.0 mL/min.[7][9] |
| Injection Volume | 20 µL.[13] |
| Column Temperature | 40°C.[9] |
| Detection | UV detection at 280 nm.[7][13] This wavelength is based on the UV absorption maxima of related flavonoids.[14] |
Method Validation and Data Presentation
The developed HPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose.[9][15]
Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for this compound should be well-resolved from other peaks in the chromatogram. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range. |
| Accuracy | The closeness of the test results to the true value. | Recovery studies should be within 95-105%. |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) should be ≤ 2% for intraday and interday precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the analysis of this compound in licorice extracts using a validated HPLC method.
| Sample ID | Plant Species | Extraction Solvent | This compound Content (mg/g of dry weight) | % RSD (n=3) |
| LE-01 | Glycyrrhiza glabra | Ethanol/Water (30:70) | 0.92[6] | < 2% |
| LE-02 | Glycyrrhiza uralensis | Methanol | Varies | < 2% |
| LE-03 | Glycyrrhiza inflata | Ethanol | Varies | < 2% |
Note: The content of this compound can vary significantly depending on the plant species, geographical origin, and harvest time.[3]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Logical Relationship of HPLC Method Parameters
Caption: Interplay of HPLC Method Parameters.
References
- 1. CAS 60008-03-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - American Chemical Society [acs.org]
- 3. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxic Features and Metabolomic Intervention of this compound, an Impurity Found in the Pharmaceutical Product of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. mastelf.com [mastelf.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. ijpsdronline.com [ijpsdronline.com]
- 15. ddtjournal.com [ddtjournal.com]
Application Notes and Protocols for Glabrene Extraction, Purification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrene is a prenylated isoflavonoid found in the roots of licorice (Glycyrrhiza glabra). It has garnered significant interest in the scientific community due to its diverse biological activities, most notably its estrogenic effects.[1][2] this compound acts as a phytoestrogen, primarily through its interaction with the estrogen receptor alpha (ERα), making it a molecule of interest for potential therapeutic applications in hormone-related conditions.[1] This document provides detailed protocols for the extraction and purification of this compound from licorice root, along with an overview of its primary signaling pathway.
Data Presentation
Table 1: Comparison of Extraction Solvents and Methods for this compound and Related Flavonoids from Licorice
| Extraction Method | Solvent System | Extraction Yield/Efficiency | Target Compound(s) | Reference |
| Soxhlet Extraction | Methanol | 21.31 ± 0.64 wt.% (total extract) | Various polyphenols | [3] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 31.37% (total extract) | Polyphenols | [4] |
| UAE with Deep Eutectic Solvents (DES) | Choline chloride:Lactic acid (ChLa) | 7034.56 ± 7.29 µg/g | Glabridin and Isoliquiritigenin | [5] |
| Dipping Extraction | Ethanol:Water (30:70, v/v) | 0.92 mg/g | Glabridin | [6] |
| Reflux Extraction | 20% Ethanol | Not specified (yielded 3L extract from 10kg material) | Glabridin | [7] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with 25% (v/v) Ethanol | 6.2% purity in initial extract | Glabridin |
Note: this compound is often co-extracted with Glabridin, a structurally similar and more abundant isoflavonoid in licorice.
Table 2: Purification Strategies and Achieved Purity of this compound and Related Flavonoids
| Purification Method | Starting Material | Eluents/Mobile Phase | Final Purity | Reference |
| Silica Gel Column Chromatography | Crude extract from reflux | Petroleum ether, followed by elution with a suitable solvent | Oily matter (purity not specified) | |
| Preparative High-Performance Liquid Chromatography (HPLC) | Glabridin-rich extract | Acetonitrile and Methanol aqueous solution | > 98% | [7] |
| Recrystallization | Crude Glabridin | Isopropyl ether-acetone | > 90% | [8] |
| Polyamide Column Chromatography | Crude extract | Water, followed by increasing concentrations of methanol | Not specified | |
| Macroporous Resin D101 Column Chromatography | Crude extract | Water, followed by increasing concentrations of ethanol | Not specified |
Experimental Protocols
Protocol 1: Extraction of this compound from Licorice Root
This protocol describes a common method for obtaining a crude extract enriched with this compound and other flavonoids from dried licorice root.
Materials:
-
Dried and powdered licorice root (Glycyrrhiza glabra)
-
Ethanol (95%)
-
Reflux apparatus (heating mantle, round-bottom flask, condenser)
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Weigh 100 g of dried, powdered licorice root and place it into a 1 L round-bottom flask.
-
Add 500 mL of 95% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture to the boiling point of ethanol.
-
Maintain the reflux for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Collect the filtrate (the ethanol extract).
-
Repeat the extraction process on the residue with an additional 500 mL of 95% ethanol for another 3 hours to maximize the yield.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C until the ethanol is removed, yielding a crude extract.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography and Preparative HPLC
This protocol outlines a two-step purification process to isolate high-purity this compound from the crude extract.
Part A: Silica Gel Column Chromatography (Initial Purification)
Materials:
-
Crude licorice extract
-
Silica gel (for column chromatography, 60-120 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
Procedure:
-
Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried extract-silica gel mixture onto the top of the packed column.
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 9:1, 8:2, 7:3 v/v hexane:ethyl acetate).
-
Collect fractions of the eluate.
-
Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp.
-
Combine the fractions containing the compound of interest (this compound will have a characteristic Rf value).
-
Evaporate the solvent from the combined fractions to obtain a partially purified this compound-rich fraction.
Part B: Preparative High-Performance Liquid Chromatography (Final Purification)
Materials:
-
Partially purified this compound-rich fraction
-
Preparative HPLC system with a UV detector
-
C18 preparative HPLC column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
Procedure:
-
Dissolve the partially purified this compound-rich fraction in methanol.
-
Set up the preparative HPLC system. A common mobile phase for flavonoid separation is a gradient of acetonitrile and water or methanol and water. For example, a starting condition could be 50:50 acetonitrile:water, gradually increasing the acetonitrile concentration.
-
Inject the dissolved sample onto the preparative C18 column.
-
Monitor the elution profile at a suitable wavelength for this compound (e.g., 280-330 nm).
-
Collect the peak corresponding to this compound based on its retention time (which can be determined using an analytical HPLC with a pure standard if available).
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and Mass Spectrometry. A purity of over 98% can be achieved with this method.[7]
Mandatory Visualization
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway of this compound
Caption: this compound's Estrogenic Signaling Pathway via ERα.
Discussion of this compound's Signaling Mechanism
This compound exerts its biological effects predominantly through the classical estrogen signaling pathway by acting as an agonist for the nuclear estrogen receptor alpha (ERα).[1] The proposed mechanism is as follows:
-
Receptor Binding: Due to its structural similarity to estradiol, this compound can diffuse across the cell membrane and bind to ERα located in the cytoplasm. This binding induces a conformational change in the receptor.
-
Dimerization and Nuclear Translocation: Upon ligand binding, ERα receptors dimerize and the complex translocates into the nucleus.
-
DNA Binding and Gene Transcription: Inside the nucleus, the this compound-ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Regulation of Gene Expression: The binding of the receptor complex to EREs recruits co-activator proteins and the transcriptional machinery, leading to the transcription of estrogen-responsive genes into messenger RNA (mRNA).
-
Protein Synthesis and Cellular Response: The mRNA is then translated into proteins that mediate the physiological effects of estrogen. One such known downstream effect of this compound, similar to estradiol, is the stimulation of creatine kinase activity, an estrogen-responsive gene marker.[9]
This signaling pathway underscores the potential of this compound as a selective estrogen receptor modulator (SERM) and highlights its importance for further investigation in drug development.
References
- 1. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Glycyrrhiza glabra Extract on Growth, Gene Expression of Gut Integrity, and Campylobacter jejuni Colonization in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Chemical Composition and Biologically Active Properties of Glycyrrhiza glabra Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-assisted deep eutectic solvents extraction of glabridin and isoliquiritigenin from Glycyrrhiza glabra: Optimization, extraction mechanism and in vitro bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - American Chemical Society [acs.org]
- 7. CN101830906A - Separation and purification method of high-purity glabridin - Google Patents [patents.google.com]
- 8. CN1680386A - Production method of high-purity glabridin - Google Patents [patents.google.com]
- 9. Estrogen-like activity of this compound and other constituents isolated from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture-Based Assays of Glabrene Activity
Introduction
Glabrene is a natural isoflavonoid compound isolated from the roots of the licorice plant (Glycyrrhiza glabra)[1][2]. As a bioactive component of an herb widely used in traditional medicine, this compound has attracted scientific interest for its diverse pharmacological properties. In vitro studies using cell culture-based assays have been instrumental in elucidating its mechanisms of action. This compound has demonstrated several key biological activities, including estrogenic, anti-proliferative, anti-inflammatory, and antioxidant effects[3][4][5]. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the various activities of this compound in a cell culture setting.
Cytotoxicity and Anti-proliferative Activity
This compound has shown biphasic effects on cell growth, promoting the growth of estrogen receptor (ER)-dependent breast cancer cells at low concentrations (10 nM - 10 µM) while exhibiting ER-independent anti-proliferative activity at concentrations above 15 µM[3]. This dual activity makes it a subject of interest in cancer research.
Data Presentation: Cytotoxicity of this compound and Related Isoflavonoids
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| Glabridin | A2780 (Ovarian Cancer) | MTT | Cell Viability | ~10 µM | [6] |
| Glabridin | SKNMC (Neuroblastoma) | MTT | Cell Viability | ~12 µM | [6] |
| Glabridin | H1299 (Lung Cancer) | MTT | Cell Viability | ~38 µM | [6] |
| This compound | Breast Tumor Cells | Growth Assay | Anti-proliferative | >15 µM | [3] |
Experimental Protocol: MTT Cell Viability Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Target cancer cell line (e.g., MCF-7, HCT116, A549)[7]
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere[6].
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in complete medium. Concentrations could range from 2.5 to 150 µM[6]. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with DMSO, concentration not exceeding 0.1%) and an untreated control group.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals[6].
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability percentage against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualization: Cytotoxicity Assay Workflow
Anti-inflammatory Activity
This compound and other licorice-derived compounds can modulate inflammatory pathways, primarily by inhibiting the NF-κB and MAPK signaling cascades[4][8]. This makes them potential candidates for anti-inflammatory therapies. Assays for this activity typically involve stimulating immune cells like macrophages with an inflammatory agent such as lipopolysaccharide (LPS) and then measuring the inhibitory effect of the compound.
Data Presentation: Anti-inflammatory Activity of Licorice Compounds
| Compound/Extract | Cell Line | Stimulant | Biomarker Measured | Effect | Reference |
| Glabridin | RAW 264.7 | LPS | NO, PGE2 | Inhibition | [9] |
| Glabridin | RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | Decreased expression | [9] |
| Licorice Extract | RAW 264.7 | LPS | NO, PGE2 | Inhibition | [10] |
| Licochalcone C | THP-1 | LPS + IFN-γ | iNOS, NF-κB | Inhibition | [11] |
| Licoflavanone | RAW 264.7 | LPS | NO, COX-2, iNOS | Decreased expression | [12] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the production of nitrite (a stable metabolite of NO) in the supernatant of LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from a cytotoxicity assay) for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using the sodium nitrite standard solution. Use the standard curve to calculate the nitrite concentration in each sample. Compare the nitrite levels in this compound-treated groups to the LPS-only group to determine the percentage of inhibition.
Visualization: NF-κB Signaling Pathway
Antioxidant Activity
Oxidative stress is implicated in numerous diseases. This compound can mitigate oxidative stress by scavenging free radicals and activating endogenous antioxidant systems, such as the Nrf2 pathway[4][13].
Data Presentation: Antioxidant Activity of Licorice Extracts
| Extract/Compound | Assay | Cell Line/System | Endpoint | IC50 / EC50 Value | Reference |
| G. glabra Methanolic Extract | DPPH | Cell-free | Radical Scavenging | 588 - 2190 µg/mL | [14] |
| G. glabra Methanolic Extract | DPPH | Cell-free | Radical Scavenging | EC50 = 111.54 µg/mL | [15] |
| G. glabra Methanolic Extract | Reducing Power | Cell-free | Fe³⁺ to Fe²⁺ | EC50 = 128.63 µg/mL | [15] |
| Glabridin | Nrf2 Activation | HepG2 Cells | Nuclear Translocation | Increased | [13] |
| Glabridin | SOD, CAT | HepG2 Cells | Enzyme Activity | Increased | [13] |
Experimental Protocol: Cellular Reactive Oxygen Species (ROS) Assay
This protocol uses a fluorescent probe like DCFH-DA to measure intracellular ROS levels in cells under oxidative stress.
Materials:
-
This compound (stock solution in DMSO)
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Serum-free medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of this compound for 1-24 hours.
-
Loading with Probe: Remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.
-
Inducing Oxidative Stress: Wash the cells again with PBS to remove the excess probe. Add the oxidative stress inducer (e.g., 100 µM H₂O₂) in the presence or absence of this compound.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Analysis: Compare the fluorescence levels of cells treated with the stressor alone versus those pre-treated with this compound. A decrease in fluorescence indicates ROS scavenging activity.
Visualization: Nrf2 Antioxidant Response Pathway
Estrogenic Activity
This compound is classified as a phytoestrogen, as it can bind to the human estrogen receptor (ER) and elicit estrogen-like effects in various tissues, including bone and breast tissue[2][3]. Its activity can be assessed by measuring the proliferation of ER-positive breast cancer cells.
Data Presentation: Estrogenic Activity of this compound
| Compound | Assay | Endpoint | IC50 / Effective Conc. | Reference |
| This compound | ER Binding | Competitive Binding | IC50 = 1 µM | [3] |
| This compound | Cell Growth | Proliferation (ER-dependent) | 10 nM - 10 µM | [3] |
| This compound | Creatine Kinase Activity | Enzyme Induction (ER-dependent) | Stimulatory | [17] |
Experimental Protocol: E-Screen Assay (Cell Proliferation)
This assay quantifies the estrogen-induced proliferation of ER-positive MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cell line
-
Experimental medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
This compound (stock solution in DMSO)
-
17β-Estradiol (E2) as a positive control
-
Tamoxifen as an anti-estrogen control
-
Cell counting method (e.g., MTT assay as described above, or direct cell counting)
-
96-well cell culture plates
Procedure:
-
Cell Synchronization: Culture MCF-7 cells in the experimental medium for 3-4 days to deprive them of estrogens and synchronize their growth.
-
Cell Seeding: Seed the synchronized cells in a 96-well plate at a low density (e.g., 3 x 10³ cells/well) in the experimental medium.
-
Compound Treatment: Add various concentrations of this compound (e.g., 10 nM to 20 µM). Include a positive control (E2), a negative control (vehicle), and a control with E2 plus Tamoxifen.
-
Incubation: Incubate the cells for 6 days, allowing for multiple cell divisions.
-
Quantification of Proliferation: On day 6, quantify the cell number in each well using the MTT assay protocol or by lysing the cells and counting nuclei.
-
Analysis: Compare the cell proliferation in this compound-treated wells to the vehicle control. The proliferative effect (PE) can be calculated relative to the maximum effect of E2. A significant increase in cell number indicates estrogenic activity.
References
- 1. This compound - American Chemical Society [acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Estrogen-like activity of this compound and other constituents isolated from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Cytotoxic and Apoptogenic Effects of Glabridin and Its Effect on Cytotoxicity and Apoptosis Induced by Doxorubicin Toward Cancerous Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glabridin Ameliorates Alcohol-Caused Liver Damage by Reducing Oxidative Stress and Inflammation via p38 MAPK/Nrf2/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. scispace.com [scispace.com]
- 16. Metabolite profiling and nephroprotective potential of Glycyrrhiza glabra L. roots against cisplatin-induced nephrotoxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application of Glabrene in Dermatological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrene, an isoflavonoid found in the roots of Glycyrrhiza glabra (licorice), has emerged as a compound of significant interest in dermatological research.[1] Its primary application lies in the cosmetic and therapeutic management of hyperpigmentation disorders due to its potent tyrosinase inhibitory activity.[1][2] Furthermore, preliminary evidence suggests potential anti-inflammatory and antioxidant properties, broadening its prospective applications in dermatology. This document provides detailed application notes and experimental protocols for investigating the dermatological effects of this compound.
Depigmenting and Skin-Lightening Applications
The most well-documented application of this compound in dermatology is its ability to inhibit melanin synthesis, making it a promising candidate for treating hyperpigmentation conditions such as melasma, age spots, and post-inflammatory hyperpigmentation.[2][3][4]
Mechanism of Action: Tyrosinase Inhibition
This compound's depigmenting effect is primarily attributed to its ability to inhibit tyrosinase, the rate-limiting enzyme in melanogenesis.[2][3][4] It has been shown to inhibit both the monophenolase and diphenolase activities of tyrosinase.[2][3]
Quantitative Data: Tyrosinase Inhibition and Melanin Synthesis
The following table summarizes the key quantitative data regarding this compound's inhibitory effects on tyrosinase and melanin production.
| Parameter | Value | Cell/Enzyme System | Reference |
| Tyrosinase Inhibition (IC50) | 3.5 µM | Mushroom Tyrosinase | [2][3][4] |
| Melanin Formation Inhibition (IC50) | 6.68 µg/mL | G361 Human Melanoma Cells | [3] |
Experimental Protocols
This protocol is designed to assess the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-Tyrosine
-
L-DOPA
-
This compound
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of this compound solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer).
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-Tyrosine or L-DOPA solution (e.g., 2 mM).
-
Immediately measure the absorbance at 475-492 nm at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes using a microplate reader.
-
The rate of dopachrome formation is proportional to tyrosinase activity.
-
Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
This protocol measures the effect of this compound on melanin production in a cellular context.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements (10% FBS, 1% penicillin-streptomycin)
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for stimulating melanogenesis)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
1 N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 24-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various non-cytotoxic concentrations of this compound for 48-72 hours. α-MSH (e.g., 100 nM) can be co-administered to stimulate melanin production.
-
After incubation, wash the cells with PBS and harvest them using trypsin-EDTA.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet by adding 1 N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the melanin content.
-
Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA or Bradford).
Anti-Inflammatory and Antioxidant Applications
While less extensively studied than its depigmenting effects, this compound is presumed to possess anti-inflammatory and antioxidant properties, common to many flavonoids. These activities are critical in mitigating skin conditions associated with inflammation and oxidative stress, such as photoaging and inflammatory dermatoses.
Potential Mechanisms of Action
-
Anti-inflammatory: Potential inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and modulation of inflammatory signaling pathways such as NF-κB.
-
Antioxidant: Direct scavenging of reactive oxygen species (ROS) and potential upregulation of endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase).
Quantitative Data
Specific quantitative data for this compound's anti-inflammatory and antioxidant activities in dermatological models are not yet well-established in the literature. The following protocols provide standardized methods to generate such data.
Experimental Protocols
This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory cascade.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
This compound
-
Reaction buffer (e.g., Tris-HCl)
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical) or detection of prostaglandin E2 (PGE2) by ELISA.
Procedure:
-
Follow the instructions of a commercial COX inhibitor screening kit.
-
Typically, the enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of this compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
The product of the reaction (e.g., PGH2, which is then converted to PGE2) is measured.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
This protocol assesses the ability of this compound to reduce intracellular ROS levels in human keratinocytes (e.g., HaCaT cells) under oxidative stress.
Materials:
-
HaCaT keratinocytes
-
DMEM with supplements
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Hydrogen peroxide (H₂O₂) or UVB radiation source to induce oxidative stress
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Seed HaCaT cells in a black 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1-24 hours.
-
Wash the cells with PBS and load them with H2DCFDA (e.g., 10 µM) for 30 minutes.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100-500 µM) or exposing the cells to UVB radiation.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) immediately and at various time points.
-
A decrease in fluorescence intensity in this compound-treated cells compared to the stressed control indicates ROS scavenging activity.
Modulation of Cellular Signaling Pathways
This compound's biological effects in skin cells are likely mediated through the modulation of key signaling pathways that regulate inflammation, pigmentation, and cellular stress responses. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are of particular interest.
MAPK Signaling Pathway
The MAPK pathway, including ERK, p38, and JNK, is involved in regulating melanogenesis and inflammatory responses in the skin.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.
Experimental Workflow: Western Blotting for MAPK Phosphorylation
This workflow outlines the steps to assess this compound's effect on MAPK pathway activation.
Materials:
-
Skin cells (e.g., B16F10, HaCaT)
-
This compound
-
Stimulant (e.g., UVB, α-MSH, LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound for a specified time, with or without a stimulant.
-
Lyse the cells with RIPA buffer and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing phosphorylated proteins to their total protein counterparts and then to a loading control like β-actin.
Conclusion
This compound is a promising bioactive compound for dermatological applications, particularly as a skin-lightening agent. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanisms of action in depigmentation, anti-inflammation, and antioxidant protection. Further studies are warranted to fully elucidate its effects on cellular signaling pathways and to translate these preclinical findings into clinical applications.
References
Application Notes and Protocols for Assessing Glabrene's Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrene, a prenylated isoflavonoid found in the roots of licorice (Glycyrrhiza glabra), has garnered significant interest for its potential therapeutic effects, including its antioxidant properties.[1] As a potent antioxidant, this compound can neutralize harmful free radicals, which are implicated in a variety of pathological conditions, including cardiovascular and neurodegenerative diseases.[2] The assessment of this compound's antioxidant capacity is crucial for its development as a potential therapeutic agent.
These application notes provide an overview of common in vitro techniques used to evaluate the antioxidant properties of this compound. Detailed protocols for the most frequently employed assays—DPPH, ABTS, and FRAP—are provided, along with guidance on data interpretation. Furthermore, this document outlines the key signaling pathways that may be modulated by this compound in exerting its antioxidant effects within a cellular context.
Data Presentation: Quantitative Antioxidant Activity of Licorice Extracts Containing this compound
The antioxidant capacity of this compound and licorice extracts has been quantified using various assays. The following tables summarize key findings from the literature, providing a comparative overview of its efficacy.
| Assay | Sample | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) of Reference |
| DPPH | Alcoholic Extract of Glycyrrhiza glabra | 65.064 ± 3.538 | Ascorbic Acid | 18.156 ± 1.356 |
| DPPH | Aqueous Extract of Glycyrrhiza glabra | 73.423 ± 9.057 | Ascorbic Acid | 18.156 ± 1.356 |
| ABTS | Alcoholic Extract of Glycyrrhiza glabra | 575 ± 26.694 | Trolox | 6.337 ± 0.167 |
| ABTS | Aqueous Extract of Glycyrrhiza glabra | 683.9 ± 49.220 | Trolox | 6.337 ± 0.167 |
Table 1: IC50 values of Glycyrrhiza glabra extracts from DPPH and ABTS assays.[3]
| Assay | Sample | Concentration (µg/mL) | % Inhibition | Reference Compound | Concentration (µg/mL) of Reference | % Inhibition of Reference |
| DPPH | Methanolic Extract of Romanian Glycyrrhiza glabra | 1000 | 79.29% | Ascorbic Acid | 50 | 85.47% |
Table 2: Percentage inhibition of DPPH radical by a methanolic extract of Glycyrrhiza glabra.[4]
Experimental Protocols
Detailed methodologies for three key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[5][6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)[5]
-
This compound or licorice extract sample
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[5] Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol) to prepare a stock solution.[5] From the stock solution, prepare a series of dilutions.
-
Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Also, prepare wells for a blank (solvent only) and a positive control at various concentrations.[5]
-
Initiation of Reaction: Add an equal volume of the DPPH working solution to each well.[5]
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[7]
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of inhibition percentage against sample concentration.[3]
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[3]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K2S2O8)[8]
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound or licorice extract sample
-
Positive control (e.g., Trolox, Ascorbic Acid)[3]
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[8]
-
Adjustment of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Sample Preparation: Prepare a series of dilutions of the this compound sample in a suitable solvent.
-
Reaction Setup: Add a small volume of each sample dilution to separate wells of a 96-well plate.[8]
-
Initiation of Reaction: Add a larger volume of the diluted ABTS•+ solution to each well and mix thoroughly.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[10]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.[3]
ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant capacity.[11]
Materials:
-
Acetate buffer (300 mM, pH 3.6)[12]
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)[12]
-
Ferric chloride (FeCl₃) solution (20 mM in water)[12]
-
This compound or licorice extract sample
-
Positive control (e.g., Ferrous sulfate, Ascorbic Acid)[11]
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
Water bath (37°C)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13] Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a series of dilutions of the this compound sample.
-
Reaction Setup: Add a small volume of the sample, standard, or blank to the wells of a microplate.[11]
-
Initiation of Reaction: Add the FRAP reagent to each well and mix.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 to 60 minutes).[11][12]
-
Absorbance Measurement: Measure the absorbance at 593 nm or 594 nm.[11][13]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of ferrous ions or another standard antioxidant.
FRAP Assay Workflow
Cellular Antioxidant Activity and Signaling Pathways
Beyond in vitro chemical assays, it is crucial to assess the antioxidant effects of this compound in a cellular context. Compounds from licorice, including this compound, have been shown to modulate key signaling pathways involved in the cellular response to oxidative stress.[14]
Key Signaling Pathways
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Glabridin, a compound structurally related to this compound, has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway.[14][15] This pathway is a critical regulator of inflammation and is often activated by oxidative stress.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Glabridin can also induce apoptosis in cancer cells by activating the JNK1/2 and p38 MAPK signaling pathways.[14] Licochalcone, another licorice compound, inhibits phosphorylation in the p38 MAPK and Erk 1/2 pathways.[15]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Glabridin has been shown to enhance the nuclear translocation of Nrf2, a master regulator of the antioxidant response that controls the expression of numerous antioxidant and detoxification genes.[15]
This compound's Potential Modulation of Antioxidant Signaling Pathways
Conclusion
The protocols and data presented herein provide a comprehensive framework for assessing the antioxidant properties of this compound. By employing a combination of in vitro chemical assays and cellular-based studies, researchers can gain a thorough understanding of this compound's antioxidant potential. This information is invaluable for the continued development of this compound as a novel therapeutic agent for conditions associated with oxidative stress.
References
- 1. Glycyrrhiza glabra: Chemistry and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational studies of antioxidant properties of Glycyrrhiza glabra (licorice) extract - American Chemical Society [acs.digitellinc.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Glabrene in Topical Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of Glabrene in advanced topical delivery systems. This compound, a hydrophobic isoflavonoid derived from licorice root (Glycyrrhiza glabra), presents significant potential for dermatological and cosmetic applications due to its potent tyrosinase inhibitory, antioxidant, and anti-inflammatory properties.[1][2][3][4][5][6][7] However, its poor water solubility poses a considerable challenge for its effective delivery into the skin.[1][8] This document outlines strategies to overcome this limitation using various nano-based delivery systems and provides detailed methodologies for their preparation and characterization.
Introduction to this compound for Topical Applications
This compound's primary mechanism of action for skin lightening is the inhibition of tyrosinase, the key enzyme in melanin synthesis.[1][2][4][7][9] By inhibiting both monophenolase and diphenolase activities of tyrosinase, this compound effectively reduces melanin production.[4][5][7] Furthermore, its antioxidant properties help in mitigating oxidative stress in the skin, a major contributor to skin aging and hyperpigmentation.[1][3][10] The development of effective topical formulations is crucial to harness these benefits. Advanced delivery systems such as liposomes, nanoemulsions, and solid lipid nanoparticles (SLNs) can enhance the bioavailability of this compound in the skin by improving its solubility, stability, and permeation across the stratum corneum.[11][12][13]
Data on this compound and its Formulations
The following tables summarize the key physicochemical properties of this compound and compare different nanoformulations for its topical delivery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₈O₄ | [1] |
| Molecular Weight | 322.35 g/mol | [1] |
| Appearance | Pale yellow powder | [1] |
| Melting Point | 200-203 °C | [1] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, ether, and propylene glycol. | [1][8] |
| Classification | Prenylated Isoflavonoid | [1] |
Table 2: Comparison of this compound-Loaded Topical Delivery Systems (Representative Data)
| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Nanoemulsion | 100 - 200 | < 0.3 | > 90 | 1 - 5 |
| Liposomes | 150 - 250 | < 0.4 | 70 - 95 | 0.5 - 2 |
| Solid Lipid Nanoparticles (SLNs) | 200 - 400 | < 0.3 | 80 - 99 | 1 - 5 |
Note: The values presented are typical ranges and can vary depending on the specific composition and preparation methods.
Table 3: In Vitro Skin Permeation Parameters of this compound Formulations (Hypothetical Data for Comparison)
| Formulation | Cumulative Amount Permeated (µg/cm²) | Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| This compound in Propylene Glycol | 15.2 ± 2.1 | 1.27 | 1.27 |
| This compound-Loaded Nanoemulsion | 45.8 ± 4.5 | 3.82 | 3.82 |
| This compound-Loaded Liposomes | 38.5 ± 3.9 | 3.21 | 3.21 |
Note: This table illustrates the expected improvement in skin permeation with nanoformulations compared to a simple solution.
Experimental Protocols
The following are detailed protocols for the formulation and evaluation of this compound-loaded topical delivery systems.
Protocol 1: Formulation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, SPC, and cholesterol (e.g., in a 1:8:2 molar ratio) in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents at a controlled temperature (e.g., 40°C) under reduced pressure until a thin, dry lipid film is formed on the inner wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
To reduce the particle size and obtain small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator on an ice bath for 10-15 minutes (e.g., 5 seconds on, 2 seconds off cycles).
-
Store the prepared this compound-loaded liposomes at 4°C for further characterization.
Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
Procedure:
-
Separate the unencapsulated this compound from the liposomal formulation by centrifugation using a high-speed centrifuge (e.g., 15,000 rpm for 30 minutes at 4°C). The encapsulated this compound will be in the pellet.
-
Carefully collect the supernatant containing the free drug.
-
Disrupt the liposomes in the pellet by adding a suitable solvent like methanol and vortexing thoroughly to release the encapsulated this compound.
-
Quantify the amount of this compound in the supernatant and the disrupted pellet using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the EE and DL using the following formulas:[14][15]
-
EE (%) = (Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound x 100
-
DL (%) = Amount of encapsulated this compound in the pellet / Total weight of the nanoparticles (or lipids) x 100
-
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine)
-
Receptor medium (e.g., PBS with a solubility enhancer like Tween 80 to maintain sink conditions)
-
This compound formulation
-
Magnetic stirrer
-
Water bath or heating block
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor compartment.[16][17][18][19]
-
Fill the receptor compartment with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the skin. The medium should be continuously stirred.[19]
-
Allow the skin to equilibrate for 30 minutes.
-
Apply a known quantity of the this compound formulation onto the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.[17]
-
Analyze the withdrawn samples for this compound concentration using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of this compound permeated per unit area of the skin and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol 4: Evaluation of Formulation Stability
Procedure:
-
Store the this compound formulation in sealed containers at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and protect from light.[20][21][22][23]
-
At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples and evaluate them for:
-
Perform cycle testing by subjecting the formulation to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for several cycles to assess its resistance to temperature fluctuations.[23]
-
A centrifuge test can be performed to assess the physical stability of emulsions by heating the sample (e.g., to 50°C) and centrifuging at high speed (e.g., 3000 rpm) to check for phase separation or creaming.[20][23]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key mechanisms and processes involved in the topical application of this compound.
Caption: this compound inhibits the tyrosinase enzyme, blocking melanin synthesis.
Caption: this compound neutralizes reactive oxygen species, reducing oxidative stress.
Caption: A typical workflow for developing and testing topical this compound formulations.
References
- 1. Buy this compound | 60008-03-9 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 60008-03-9: this compound | CymitQuimica [cymitquimica.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Toxic Features and Metabolomic Intervention of this compound, an Impurity Found in the Pharmaceutical Product of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquorice (Glycyrrhiza glabra): A phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glabridin - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antioxidant and Anti-Melanogenic Activities of Heat-Treated Licorice (Wongam, Glycyrrhiza glabra × G. uralensis) Extract [mdpi.com]
- 11. briefs.techconnect.org [briefs.techconnect.org]
- 12. Innovations In Delivery Systems: Advancements In Topical Drug Product Development - Dow Development Labs [dowdevelopmentlabs.com]
- 13. New Insights in Topical Drug Delivery for Skin Disorders: From a Nanotechnological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 16. research.monash.edu [research.monash.edu]
- 17. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Permeation Testing | Teledyne LABS [teledynelabs.com]
- 19. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. skinconsult.com [skinconsult.com]
- 21. Pharmaceutical Topical Drug Product Testing, Methods & Stability Studies - Dow Development Labs [dowdevelopmentlabs.com]
- 22. Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development - Dow Development Labs [dowdevelopmentlabs.com]
- 23. makingcosmetics.com [makingcosmetics.com]
Application Notes and Protocols for Glabrene Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrene is a prenylated isoflavonoid found in the roots of licorice plants (Glycyrrhiza species).[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including estrogen-like effects and tyrosinase inhibition.[2][3] As a well-characterized analytical standard, this compound is an essential tool for researchers investigating its therapeutic potential and for the quality control of products containing licorice extracts. These application notes provide detailed information on the physicochemical properties, analytical methodologies, and biological applications of this compound reference materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the accurate preparation of stock solutions, experimental design, and data interpretation.
| Property | Value | Reference |
| Chemical Name | 2′,2′-Dimethyl[3,8′-bi-2H-1-benzopyran]-5′,7-diol | [4] |
| CAS Number | 60008-03-9 | [4] |
| Molecular Formula | C₂₀H₁₈O₄ | [4] |
| Molecular Weight | 322.36 g/mol | [4] |
| Appearance | White to pale yellowish-brown crystalline powder | [4] |
| Purity (Typical) | ≥97% (HPLC) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Methanol and ethanol are also commonly used solvents.[5][6] | [5][6] |
Analytical Standards and Reference Materials
High-purity this compound analytical standards are available from various commercial suppliers. When selecting a reference standard, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier. The CoA provides essential information regarding the purity, identity, and characterization of the standard, ensuring the reliability and reproducibility of experimental results.
Recommended Suppliers:
Experimental Protocols
Quality Control Analysis of this compound Reference Standard using HPLC
This protocol is adapted from validated methods for the analysis of Glabridin, a structurally similar compound, and is suitable for determining the purity and identity of this compound reference standards.[2][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid (optional, for pH adjustment of the mobile phase)
Chromatographic Conditions (Adapted from Glabridin methods):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water is typically used. For example, a starting condition of 50:50 (v/v) acetonitrile:water, ramping to 80:20 over 20 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection Wavelength | 230 nm or 280 nm[2][8] |
| Injection Volume | 10-20 µL |
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution to create a series of calibration standards.
-
Sample Preparation: If analyzing a sample containing this compound, dissolve a known amount of the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Purity is typically assessed by the area percentage of the main peak.
Biological Activity Assays
This compound exhibits notable biological activities, including estrogen-like effects and tyrosinase inhibition. The following are example protocols for assessing these activities in a laboratory setting.
Cell-Based Tyrosinase Inhibition Assay
This assay measures the ability of this compound to inhibit the production of melanin in cultured melanoma cells.[9]
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Kojic acid (positive control)
-
L-DOPA solution
-
Cell lysis buffer
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.[9]
-
Treatment: Treat the cells with various concentrations of this compound and kojic acid for 72 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them to release the tyrosinase enzyme.
-
Enzyme Assay: Add L-DOPA solution to the cell lysates and incubate at 37°C for 1 hour.[9]
-
Measurement: Measure the absorbance at 475 nm to quantify the amount of dopachrome produced.
-
Calculation: Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to the untreated control.
Estrogen Receptor Transactivation Assay
This assay determines the ability of this compound to activate the estrogen receptor (ER) in a cell-based reporter gene assay.[10]
Materials:
-
ER-positive human breast cancer cell line (e.g., MCF-7) stably transfected with an estrogen-responsive reporter gene (e.g., luciferase).
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
17β-Estradiol (E2) as a positive control.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound and E2 for 24 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Determine the concentration-dependent activation of the estrogen receptor by this compound by comparing the luminescence values to the vehicle control.
Signaling Pathways and Experimental Workflows
Estrogenic Signaling Pathway of this compound
This compound acts as a phytoestrogen by binding to and activating the estrogen receptor (ER), which can lead to the transcription of estrogen-responsive genes.[10]
Caption: Estrogenic signaling pathway of this compound.
Tyrosinase Inhibition Workflow
The following workflow outlines the key steps in assessing the tyrosinase inhibitory activity of this compound.
Caption: Workflow for tyrosinase inhibition assay.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound.
Table 1: Estrogenic Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for Estrogen Receptor Binding | 1 µM | Human ER | [10] |
Table 2: Tyrosinase Inhibitory Activity of this compound
| Parameter | Value | Substrate | Reference |
| IC₅₀ for Tyrosinase Inhibition | 3.5 µM | Tyrosine | [3] |
Stability and Storage
This compound, like its analogue Glabridin, is susceptible to degradation under certain conditions. Factors that can affect its stability include temperature, light, humidity, and pH.[9] For long-term storage, it is recommended to store this compound reference standards at -20°C in a dark, dry, and airtight container. Stock solutions should be prepared fresh or stored at low temperatures for short periods.
Conclusion
This compound is a valuable analytical standard for researchers in various fields. The information and protocols provided in these application notes are intended to facilitate the accurate and reliable use of this compound reference materials in experimental settings. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data in studies investigating the biological activities and potential therapeutic applications of this important isoflavonoid.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 59870-68-7・Glabridin・070-04821[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. ijesrr.org [ijesrr.org]
- 9. Toxic Features and Metabolomic Intervention of this compound, an Impurity Found in the Pharmaceutical Product of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.cureus.com [assets.cureus.com]
Solid-Phase Extraction of Glabrene from Complex Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrene, an isoflavonoid found in the roots of licorice (Glycyrrhiza glabra), has garnered significant interest in the scientific community due to its diverse biological activities. It is known to exhibit estrogen-like activity and acts as a tyrosinase inhibitor, making it a promising candidate for applications in pharmaceuticals and cosmetics.[1][2] The effective isolation and purification of this compound from complex plant extracts are crucial for further research and development. Solid-phase extraction (SPE) offers a robust and efficient method for the selective separation of this compound from other components present in licorice root extracts.
This document provides detailed application notes and protocols for the solid-phase extraction of this compound. While specific SPE protocols for this compound are not extensively documented, the methods outlined below are adapted from established protocols for the structurally similar and co-occurring isoflavonoid, glabridin.[3][4]
Data Presentation
Quantitative data on the purification of this compound using SPE is limited in the available literature. However, studies on the closely related compound, glabridin, demonstrate the potential of SPE for significant enrichment. The following table summarizes typical results obtained for glabridin purification, which can be considered indicative of the expected outcomes for this compound extraction.
| Analyte | Initial Purity (in crude extract) | Purity after SPE | Recovery Rate | Reference |
| Glabridin | 0.23% | 35.2% | >90% (from plasma) | [3][5] |
| Glabridin | Not specified | Sufficiently clean for direct HPLC | >81.8% | [6] |
Experimental Protocols
This section details the recommended protocol for the solid-phase extraction of this compound from a licorice root extract. This protocol is based on methods developed for glabridin and may require optimization for specific sample matrices.[3][4]
Sample Preparation: Ethanolic Extraction of Licorice Root
-
Grind: Grind dried licorice roots into a fine powder.
-
Extraction: Macerate the powdered licorice root with 95% ethanol at a 1:10 (w/v) ratio.
-
Agitation: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanolic extract.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a normal-phase SPE cartridge, leveraging the polarity of this compound for separation.
-
SPE Sorbent: Silica gel, 500 mg, 6 mL cartridge
-
Sample: Crude licorice extract dissolved in a non-polar solvent.
Step-by-Step Procedure:
-
Cartridge Conditioning:
-
Wash the silica SPE cartridge with 10 mL of n-hexane.
-
Equilibrate the cartridge with another 10 mL of n-hexane. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dissolve 100 mg of the crude licorice extract in 1 mL of n-hexane with a minimal amount of a more polar solvent like ethyl acetate to ensure complete dissolution.
-
Load the sample solution onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent bed at a slow, drop-wise flow rate (approximately 1-2 mL/min).
-
-
Washing (Removal of Impurities):
-
Wash the cartridge with 10 mL of a non-polar solvent mixture, such as n-hexane:ethyl acetate (9:1, v/v), to elute weakly retained, non-polar impurities.
-
Discard the eluate.
-
-
Elution of this compound:
-
Elute the this compound from the cartridge with 10 mL of a more polar solvent mixture, such as n-hexane:ethyl acetate (7:3, v/v). The optimal ratio may need to be determined empirically.
-
Collect the eluate containing the purified this compound.
-
-
Post-Elution Processing:
-
Evaporate the solvent from the collected eluate under a stream of nitrogen or using a rotary evaporator at 40°C.
-
Reconstitute the dried residue in a suitable solvent (e.g., methanol, ethanol) for subsequent analysis by HPLC, LC-MS, or for biological assays.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and purification of this compound from licorice root.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways
This compound's biological activity is attributed to its interaction with specific cellular signaling pathways. The diagrams below illustrate the proposed mechanisms for its estrogenic and tyrosinase-inhibiting effects.
Estrogenic Activity of this compound
This compound acts as a phytoestrogen, binding to estrogen receptors and initiating downstream signaling cascades.[1][2][7]
Caption: this compound's Estrogenic Signaling Pathway.
Tyrosinase Inhibition by this compound
This compound inhibits the enzyme tyrosinase, a key regulator of melanin synthesis, which is relevant for its potential as a skin-lightening agent.[8][9]
Caption: Mechanism of Tyrosinase Inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Estrogen-like activity of this compound and other constituents isolated from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of glabridin in human plasma by solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inha.elsevierpure.com [inha.elsevierpure.com]
- 7. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and isoliquiritigenin as tyrosinase inhibitors from licorice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Glabrene Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Glabrene in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a polyphenolic compound naturally found in the roots of licorice plants (Glycyrrhiza glabra)[1][2]. Like many natural products, this compound is hydrophobic, meaning it has poor solubility in water-based solutions such as cell culture media[3]. This low aqueous solubility can lead to several experimental issues, including precipitation of the compound, inaccurate dosing, and potential cytotoxicity from compound crystals, ultimately affecting the reliability and reproducibility of in vitro assay results[4][5].
Q2: What are the recommended solvents for dissolving this compound?
Q3: My this compound solution precipitates when I add it to my cell culture medium. What is causing this and how can I prevent it?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds dissolved at high concentrations in DMSO[4][5]. When the DMSO stock solution is diluted into the cell culture medium, the dramatic decrease in DMSO concentration reduces the solvent's capacity to keep the hydrophobic this compound dissolved, leading to its precipitation.
To prevent this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.5%[8][9].
-
Stepwise Dilution: Instead of adding the this compound stock solution directly to the full volume of media, perform a stepwise dilution. First, dilute the stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume[8].
-
Warming the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Sonication: After dilution, briefly sonicating the final solution in a water bath sonicator can help to break up any small aggregates and improve dispersion.
Q4: Are there alternative methods to improve this compound's solubility in aqueous solutions?
A4: Yes, using cyclodextrins is a highly effective method for enhancing the aqueous solubility of poorly soluble compounds[10][11][12][13][14]. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming an "inclusion complex" that is more water-soluble[15]. This can prevent precipitation and increase the bioavailability of the compound to the cells in your assay[4][5].
Troubleshooting Guides
Issue 1: Preparing a High-Concentration this compound Stock Solution in DMSO
Problem: Difficulty in dissolving this compound powder in DMSO to achieve a desired high-concentration stock solution.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can significantly reduce its solvating power for hydrophobic compounds.
-
Vortexing and Sonication: After adding the this compound powder to DMSO, vortex the solution vigorously. If the powder does not fully dissolve, use a water bath sonicator to aid dissolution.
-
Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, as it may degrade the compound.
-
Incremental Addition: Add the this compound powder to the DMSO in small increments, ensuring each addition is fully dissolved before adding the next.
Issue 2: Cloudiness or Precipitate Formation in Cell Culture Media After Adding this compound-DMSO Solution
Problem: The cell culture medium becomes cloudy or a visible precipitate forms immediately or over time after adding the this compound stock solution.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Calculate the final percentage of DMSO in your culture medium. If it is too high, it can cause both direct cytotoxicity and compound precipitation upon slight temperature or pH changes. Aim for a final DMSO concentration of ≤ 0.1% where possible, and always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments[6].
-
Optimize Dilution Method:
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the this compound stock.
-
Rapid mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
-
Use a Serum-Containing Medium for Dilution: If your experimental protocol allows, performing the initial dilution in a small volume of serum-containing medium can help stabilize the compound due to the presence of proteins like albumin, which can bind to hydrophobic molecules.
-
Consider Cyclodextrin Encapsulation: If precipitation persists, using a cyclodextrin-based approach is the most robust solution.
Quantitative Data Summary
| Compound | Solvent | Reported Solubility | Reference |
| Glabridin (analog) | DMSO | ~ 20 mg/mL | [7] |
| Glabridin (analog) | Ethanol | ~ 20 mg/mL | [7] |
| Glabridin (analog) | Dimethyl formamide (DMF) | ~ 30 mg/mL | [8] |
| This compound | Water | Insoluble | [3] |
| This compound | Methanol | Soluble | [3] |
| This compound | Ethanol | Soluble | [3] |
| This compound | Ether | Soluble | [16] |
Note: The solubility of this compound in DMSO is not explicitly reported. The value for Glabridin is provided as a close structural analog and should be used as an estimation.
Experimental Protocols
Protocol 1: Standard Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, water bath sonicator.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.
-
Visually inspect the solution for any undissolved particles. If necessary, repeat vortexing and sonication.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Materials: this compound, Beta-cyclodextrin (or a derivative like HP-β-CD), deionized water, organic solvent (e.g., ethanol), magnetic stirrer with hot plate, filtration apparatus.
-
Procedure:
-
Prepare a saturated solution of the chosen cyclodextrin in deionized water by stirring at a slightly elevated temperature (e.g., 40-50°C).
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for several hours (e.g., 12-24 hours) at a constant temperature.
-
Allow the solution to cool down to room temperature slowly, which will promote the formation of the inclusion complex precipitate.
-
Collect the precipitate by filtration.
-
Wash the precipitate with a small amount of cold deionized water to remove any free cyclodextrin.
-
Dry the resulting powder (the this compound-cyclodextrin complex) under vacuum.
-
The powdered complex can then be dissolved directly in aqueous media for your in vitro assays.
-
Visualizations
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lifetein.com [lifetein.com]
- 5. Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20090029020A1 - Cyclodextrin inclusion complexes and methods of preparing same - Google Patents [patents.google.com]
Technical Support Center: Glabrene Stability in Different Solvent Systems
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides guidance on the stability of Glabrene in various solvent systems. As direct stability data for this compound is limited, this document leverages information on the stability of structurally similar compounds, such as isoflavonoids and other polyphenols. The principles and troubleshooting advice provided are based on the general behavior of this compound class and should be adapted as a starting point for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a solution?
A1: The stability of polyphenolic compounds like this compound is influenced by several factors. These include:
-
Temperature: Higher temperatures generally accelerate degradation.[1][2]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.
-
pH: The pH of the solvent system can significantly impact the stability of flavonoids.[2]
-
Solvent Type: The polarity and chemical nature of the solvent play a crucial role in both solubility and stability.[3][4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Enzymes: If working with crude extracts or in biological systems, enzymes like polyphenol oxidases can degrade this compound.[1]
Q2: Which solvents are generally recommended for dissolving and storing this compound?
A2: For polyphenols, polar organic solvents are often used. Methanol and ethanol are commonly employed for extraction and short-term storage.[3] Acetone has also been shown to be effective for extracting certain flavonoids.[5] For long-term storage, it is advisable to use aprotic solvents or to store the compound in a dry, solid state, protected from light and heat. The choice of solvent will also depend on the downstream application.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is the most common and reliable method for monitoring the degradation of flavonoids.[6] By analyzing samples at different time points, you can quantify the decrease in the parent this compound peak and the appearance of degradation products.
Q4: My this compound solution is changing color. Does this indicate degradation?
A4: Yes, a change in color, often to a darker or brownish hue, is a common visual indicator of polyphenol degradation. This is typically due to oxidation and the formation of polymeric degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound in solution. | 1. High Temperature: The solution may be stored at too high a temperature. 2. Light Exposure: The solution may be exposed to ambient or UV light. 3. Presence of Oxygen: Dissolved oxygen in the solvent can cause oxidation. 4. Incorrect pH: The pH of the solvent system may not be optimal for this compound stability. | 1. Store solutions at a lower temperature (e.g., 4°C or -20°C). 2. Protect the solution from light by using amber vials or covering the container with aluminum foil. 3. Degas the solvent before use by sparging with an inert gas (e.g., nitrogen or argon). 4. Buffer the solvent system to a neutral or slightly acidic pH, if compatible with your experiment. |
| Poor solubility of this compound. | 1. Inappropriate Solvent: The solvent may not have the optimal polarity for this compound. 2. Low Temperature: Solubility can decrease at lower temperatures. | 1. Try a different solvent or a co-solvent system. For flavonoids, mixtures of alcohol and water or acetone and water can be effective.[3] 2. Gently warm the solution or use sonication to aid dissolution. Be cautious with heating as it can accelerate degradation. |
| Inconsistent results between experimental replicates. | 1. Variable Storage Conditions: Inconsistent exposure to light, temperature, or air between samples. 2. Solvent Evaporation: Changes in concentration due to solvent evaporation. 3. Contamination: Presence of impurities in the solvent or on the labware that can catalyze degradation. | 1. Ensure all samples are handled and stored under identical conditions. 2. Use tightly sealed containers to prevent solvent evaporation. 3. Use high-purity solvents and thoroughly clean all glassware. |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation Products: The new peaks are likely degradation products of this compound. | Analyze the new peaks using mass spectrometry (LC-MS) to identify their molecular weights and potentially elucidate their structures. This can provide insights into the degradation pathway. |
Data on Flavonoid Stability (as a Proxy for this compound)
Since specific quantitative data for this compound is scarce, the following table summarizes general stability trends for flavonoids in different solvent systems and conditions. This information can be used to guide solvent selection and experimental design.
| Factor | General Observation for Flavonoids | Implication for this compound Experiments |
| Solvent Polarity | Glycosylated flavonoids are more soluble in polar solvents like aqueous alcohols. Aglycones (like this compound) have better solubility in less polar organic solvents like acetone and acetonitrile.[7] | For this compound, consider solvents like acetone, acetonitrile, or ethanol. The presence of a sugar moiety generally decreases solubility in polar solvents.[7] |
| Temperature | Degradation rates increase significantly with increasing temperature. Some flavonoids show significant degradation above 60-80°C.[1][2] | Avoid excessive heating. If heating is necessary to increase solubility, use the lowest effective temperature for the shortest possible duration. |
| pH | Stability is often pH-dependent. Many flavonoids are more stable in slightly acidic to neutral conditions and degrade more rapidly in alkaline conditions.[2] | If possible, maintain a neutral or slightly acidic pH in your solvent system. Avoid highly basic conditions. |
| Light | Exposure to UV and even visible light can cause significant degradation of flavonoids. | Always protect this compound solutions from light by using amber glassware or by wrapping containers in foil. |
| Solvent Composition | Mixtures of organic solvents with water can enhance the solubility of some flavonoids. For example, ethanol-water mixtures are effective for polyphenol extraction.[5] | Experiment with co-solvent systems (e.g., ethanol/water, methanol/water) to optimize both solubility and stability for your specific application. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent system.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of pure this compound.
-
Dissolve the this compound in the desired solvent to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary, while minimizing exposure to high temperatures.
-
-
Sample Incubation:
-
Aliquot the stock solution into several amber HPLC vials.
-
Store the vials under different conditions to be tested (e.g., different temperatures: 4°C, 25°C, 40°C; different lighting conditions: dark vs. ambient light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.
-
Immediately analyze the sample by HPLC-UV or HPLC-MS.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is typically suitable for flavonoid analysis.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (a UV scan of the pure compound is recommended to determine the optimal wavelength). Mass spectrometry can be used for more sensitive and specific detection and for the identification of degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound instability.
References
- 1. mdpi.com [mdpi.com]
- 2. Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Extraction Solvent and Temperature on Polyphenol Profiles, Antioxidant and Anti-Inflammatory Effects of Red Grape Skin By-Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Glabrene Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Glabrene degradation during extraction from its natural source, primarily licorice root (Glycyrrhiza glabra).
Section 1: Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound extraction that can lead to its degradation.
Problem 1: Low this compound Yield in the Final Extract
| Possible Cause | Recommended Solution |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is crucial. Non-polar solvents have been shown to be effective for the extraction of this compound and related flavonoids. Consider using dichloromethane or ethyl acetate. For greener alternatives, ethanol-water mixtures can be optimized.[1] |
| Inadequate Extraction Time or Temperature | Insufficient extraction time will result in incomplete recovery. Conversely, prolonged exposure to high temperatures can accelerate degradation. Optimize extraction time and temperature based on the chosen method. For conventional methods, extraction for 60 minutes at around 50°C has been shown to be effective for related compounds.[2] Modern methods like ultrasound-assisted extraction can significantly reduce both time and temperature. |
| Inefficient Extraction Method | Traditional methods like maceration or Soxhlet extraction can be time-consuming and expose the sample to prolonged heat, leading to degradation.[3] Consider employing modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which offer higher efficiency and shorter extraction times at lower temperatures.[4][5] |
| Improper Sample Preparation | The physical state of the plant material affects extraction efficiency. Ensure the licorice root is properly dried and ground to a fine powder to maximize the surface area for solvent penetration. |
Problem 2: High Levels of Impurities and Degradation Products in the Extract
| Possible Cause | Recommended Solution |
| Exposure to Light | This compound, like many phenolic compounds, is sensitive to light. Conduct the extraction and all subsequent handling steps in a dark or amber-colored environment to prevent photodegradation.[6] |
| Extreme pH Conditions | The stability of isoflavonoids is pH-dependent. Both acidic and alkaline conditions can promote degradation, with some studies on related isoflavones showing more significant degradation at acidic pH.[3][6][7] Maintain the pH of the extraction solvent as close to neutral as possible. |
| Oxidative Degradation | The presence of oxygen and oxidizing agents can lead to the degradation of this compound.[6] Consider de-gassing solvents before use and performing the extraction under an inert atmosphere (e.g., nitrogen or argon). |
| Enzymatic Degradation | Fresh plant material contains enzymes that can degrade flavonoids. Proper drying of the licorice root before extraction helps to inactivate these enzymes. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: The main factors contributing to this compound degradation are exposure to light, high temperatures, extreme pH levels (both acidic and alkaline), and the presence of oxygen and oxidizing agents.[6] The choice of extraction solvent also plays a critical role in both extraction efficiency and stability.
Q2: Which extraction method is best for minimizing this compound degradation?
A2: Modern extraction techniques are generally superior to conventional methods for preserving thermolabile compounds like this compound. Ultrasound-Assisted Extraction (UAE) is a highly recommended method as it enhances extraction efficiency at lower temperatures and shorter durations, thereby minimizing thermal degradation.[4][8]
Q3: What are the ideal storage conditions for a this compound-rich extract?
A3: To ensure the long-term stability of your extract, it should be stored in a cool, dark, and dry place. An airtight container, preferably purged with an inert gas like nitrogen, will protect it from light, moisture, and oxidation.
Q4: How can I quantify the amount of this compound in my extract and assess its purity?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound and assessing the purity of your extract. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically used.[9][10][11] UV detection at a wavelength of around 230 nm is suitable for this compound.[9][12]
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products of this compound are not extensively detailed in the available literature, degradation of isoflavonoids generally involves the opening of the heterocyclic C ring and further oxidation, leading to a loss of biological activity.
Section 3: Quantitative Data on Isoflavonoid Stability
While specific kinetic data for this compound degradation is limited, studies on structurally similar isoflavonoids like genistein and daidzein provide valuable insights into their stability under various conditions. It is reasonable to infer that this compound will exhibit similar degradation patterns.
Table 1: Thermal Degradation of Isoflavones
| Isoflavone | Temperature (°C) | pH | Degradation Kinetics | Activation Energy (Ea) (kcal/mol) | Reference |
| Daidzein | 70-90 | 9 | Apparent first-order | 11.6 | [6] |
| Genistein | 70-90 | 9 | Apparent first-order | 8.4 | [6] |
| Various Aglycones | 150 | 3.1 | Sigmoidal/First-order | - | [3][7] |
| Various Aglycones | 150 | 5.6 & 7.0 | Virtually no decay | - | [3][7] |
Table 2: Effect of pH on Isoflavone Stability
| Isoflavone | pH | Temperature (°C) | Observation | Reference |
| Daidzein | 3.1 | 150 | Most labile compound | [3][7] |
| Genistein | 9 | 70-90 | Rapid degradation of antioxidant activity | [6] |
| Fisetin & Quercetin | 6.0 to 7.5 | 37 | Degradation rate increases with pH | [13] |
Section 4: Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Licorice Root
This protocol provides a general guideline for extracting this compound while minimizing degradation. Optimization may be required based on the specific equipment and licorice root material.
Materials and Equipment:
-
Dried and powdered licorice root
-
Extraction solvent (e.g., ethanol:water 70:30 v/v, or ethyl acetate)
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (amber glass)
-
Filtration system (e.g., vacuum filtration with Whatman No. 1 filter paper)
-
Rotary evaporator
-
Inert gas (e.g., nitrogen)
Procedure:
-
Weigh 10 g of powdered licorice root and place it into a 250 mL amber glass extraction vessel.
-
Add 100 mL of the chosen extraction solvent to the vessel.
-
Purge the vessel with nitrogen gas for 2-3 minutes to create an inert atmosphere.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 30-60 minutes). Optimization of these parameters is recommended.[8][14][15]
-
After sonication, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., < 40°C) to remove the solvent.
-
Dry the resulting crude extract under a vacuum and store it in an amber vial under a nitrogen atmosphere at -20°C.
Protocol 2: HPLC Quantification of this compound
This protocol outlines a method for the quantitative analysis of this compound in an extract.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound standard (of known purity)
-
HPLC-grade acetonitrile and water
-
Methanol (for sample and standard preparation)
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.[11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with methanol.
-
Sample Preparation: Accurately weigh a known amount of the dried extract and dissolve it in methanol to a known volume. The final concentration should fall within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Section 5: Signaling Pathways and Experimental Workflows
This compound's Estrogen-like Signaling Pathway
This compound has been shown to exhibit estrogenic activity by binding to the estrogen receptor (ER).[16][17] This interaction can initiate a signaling cascade similar to that of estradiol, potentially influencing gene expression related to bone, breast, and vascular tissues.[18]
References
- 1. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of Glycyrrhizic acid from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijesrr.org [ijesrr.org]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound-assisted deep eutectic solvents extraction of glabridin and isoliquiritigenin from Glycyrrhiza glabra: Optimization, extraction mechanism and in vitro bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Estrogenic activity of glabridin and this compound from licorice roots on human osteoblasts and prepubertal rat skeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing impurities in Glabrene samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing Glabrene impurities in Glabridin samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern as an impurity?
A1: this compound is a natural isoflavonoid compound found in licorice root (Glycyrrhiza glabra) and is structurally related to Glabridin.[1] While also a natural component, this compound has been identified as a significant impurity in commercial Glabridin products.[2][3][4] The primary concern is its potential toxicity. Studies have shown that this compound can have a significant lethal effect, induce malformations, and disrupt cartilage development in zebrafish larvae, indicating potential risks.[2][3][4][5]
Q2: What are the common sources of this compound impurities in Glabridin samples?
A2: this compound impurities can arise from several sources:
-
Co-extraction from raw materials: Since both Glabridin and this compound are present in licorice root, they are often co-extracted during the initial manufacturing process.[1]
-
Inadequate purification: If the purification process is not optimized, it may not effectively separate this compound from Glabridin.
-
Degradation: The stability of Glabridin can be affected by factors like temperature, light, pH, and the presence of certain solvents or oxidants, potentially leading to the formation of degradation products, which may include or be related to this compound.[5]
Q3: What analytical methods are recommended for identifying and quantifying this compound impurities?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the identification and quantification of this compound in Glabridin samples.[2][6][7] For more definitive structural confirmation and higher sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[8][9] These methods allow for the separation of this compound from Glabridin and other components, enabling accurate quantification.
Q4: What are the acceptable limits for this compound impurities in a Glabridin sample?
A4: Regulatory limits for this compound in Glabridin products can vary depending on the intended application (e.g., cosmetics, pharmaceuticals) and the governing regulatory body. It is crucial to consult the relevant pharmacopeial standards or regulatory guidelines for specific impurity thresholds. One study noted that in a sample they analyzed, the this compound content was 7.0% based on the area normalization method in an HPLC profile.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Presence of unknown impurities, including this compound. | 1. Compare the retention time of the unknown peak with a certified this compound reference standard.2. Perform co-injection with a this compound standard to see if the peak area increases.3. Utilize LC-MS/MS for positive identification of the impurity based on its mass-to-charge ratio. |
| High levels of this compound detected | Inefficient purification protocol. | 1. Optimize the purification method. Techniques like solid-phase extraction (SPE) followed by preparative HPLC can be effective.[10]2. Consider using different chromatographic media, such as macroporous resins or polyamide column chromatography.[11][12]3. Adjust the solvent systems used for extraction and elution. |
| Inconsistent purity results between batches | Variability in raw material or extraction process. | 1. Implement stringent quality control measures for incoming raw materials (licorice root).2. Standardize the extraction and purification protocols, controlling parameters like solvent composition, temperature, and extraction time.[11][13] |
| This compound concentration increases over time in stored samples | Sample degradation. | 1. Investigate the stability of the Glabridin sample under various storage conditions (temperature, light, humidity).[5]2. Store samples in a cool, dark, and dry place. Consider storage under an inert atmosphere. |
Data Summary
Table 1: Toxicological Data for this compound
| Parameter | Value | Model System | Reference |
| Lethal Concentration (LC10) | 2.8 µM | Zebrafish (AB wild-type) | [2][4] |
| Malformation Induction | Observed at 1.5 µM | Zebrafish larvae | [3] |
Table 2: Analytical Methods for this compound/Glabridin Analysis
| Technique | Column | Mobile Phase | Detection | Reference |
| HPLC | C18 (250 x 4.6mm) | Acetonitrile:Water (50:50) | UV at 292nm | [11] |
| HPLC | Purospher STAR RP-18e | Gradient of 0.2% acetic acid in water-acetonitrile | UV at 280nm | [6][7] |
| LC-MS/MS | C18 | - | Negative ion mode, m/z 323 -> 201 for Glabridin | [8][9] |
Experimental Protocols
Protocol 1: Identification and Quantification of this compound by HPLC
-
Standard Preparation:
-
Prepare a stock solution of certified this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the Glabridin sample and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared standards and sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 2: Minimization of this compound using Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Condition a C8 or C18 SPE cartridge by sequentially passing methanol and then water through it.
-
-
Sample Loading:
-
Load the dissolved crude extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Subsequently, wash with a solvent of intermediate polarity (e.g., a mixture of water and methanol) to elute moderately polar impurities while retaining Glabridin and this compound.
-
-
Elution:
-
Elute the fraction containing Glabridin and this compound using a more polar solvent, such as a higher concentration of methanol or acetonitrile.
-
-
Further Purification (if necessary):
-
The eluted fraction can be further purified using preparative HPLC to separate Glabridin from this compound.[10]
-
Visualizations
Caption: Workflow for the identification and quantification of this compound impurities.
Caption: General workflow for the minimization of this compound impurities.
References
- 1. This compound - American Chemical Society [acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Toxic Features and Metabolomic Intervention of this compound, an Impurity Found in the Pharmaceutical Product of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxic Features and Metabolomic Intervention of this compound, an Impurity Found in the Pharmaceutical Product of Glabridin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of glabridin in human plasma by solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN101830906A - Separation and purification method of high-purity glabridin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103848841A - Method of extracting high-purity glabridin from licorice waste residue by adoption of new technology - Google Patents [patents.google.com]
Technical Support Center: Optimizing Glabrene Dosage for Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Glabrene dosage in cell-based experiments. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known biological activities?
This compound is an isoflavonoid compound isolated from the root of the licorice plant (Glycyrrhiza glabra).[1] It is structurally similar to other phytoestrogens found in licorice, such as glabridin. This compound is known to exhibit several biological activities, including:
-
Estrogenic Activity: It can bind to human estrogen receptors (ER), particularly ERα, and stimulate estrogen-dependent gene expression.[2][3] This activity has been observed in breast, vascular, and bone tissues.[4]
-
Antiproliferative Activity: At higher concentrations, this compound shows antiproliferative effects on breast cancer cells, which is independent of the estrogen receptor.[2][5]
-
Tyrosinase Inhibition: this compound can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis, suggesting its potential as a skin-lightening agent.[6]
-
Toxicity: Studies in zebrafish larvae have indicated that this compound can have lethal effects at micromolar concentrations.[1]
2. What is the recommended starting concentration range for this compound in cell-based experiments?
The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. A key finding is that this compound exhibits a biphasic dose-response in breast cancer cells[2][5]:
-
Low Concentrations (10 nM to 10 µM): In this range, this compound can act as an estrogen receptor agonist, potentially promoting the proliferation of ER-positive cancer cells.
-
High Concentrations (>15 µM): At concentrations above 15 µM, this compound has been shown to have an ER-independent antiproliferative effect.[2][5]
Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A starting point for investigating the antiproliferative effects could be in the range of 15 µM to 50 µM.
Quantitative Data Summary
The following tables summarize the known effective concentrations and IC₅₀ values for this compound in various experimental systems. Note that data specifically on this compound's antiproliferative IC₅₀ values across multiple cancer cell lines is limited in the current literature. Much of the available data is on the related compound, glabridin.
Table 1: Known Effective Concentrations of this compound
| Biological Activity | Cell Line / System | Effective Concentration | Reference |
| Estrogenic (Proliferative) | Breast Cancer Cells | 10 nM - 10 µM | [2][5] |
| Antiproliferative | Breast Cancer Cells | > 15 µM | [2][5] |
Table 2: IC₅₀ Values for this compound
| Target | Substrate/System | IC₅₀ Value | Reference |
| Estrogen Receptor Binding | Human Estrogen Receptor | 1 µM | [2] |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 3.5 µM | [6] |
Troubleshooting Guide
Problem 1: I am observing unexpected or inconsistent results with my this compound treatment.
-
Possible Cause: Precipitation of this compound in the cell culture medium. This compound, like its analogue glabridin, has poor solubility in aqueous solutions. When a concentrated DMSO stock solution is diluted into the cell culture medium, the compound can precipitate and form crystals.[7][8] These crystals can lead to overestimated cytotoxicity due to physical damage to the cells and underestimated biological activity as the soluble concentration is reduced.[7][8]
-
Solution:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent effects.[9] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Dilution Method: To minimize precipitation, add the this compound stock solution directly to the cell culture medium in the well while gently swirling the plate. Avoid making intermediate dilutions in aqueous solutions like PBS. Perform serial dilutions of your stock solution in 100% DMSO before adding them to the culture medium.[10]
-
Solubility Enhancement: Consider using solubility enhancers like cyclodextrin to improve the bioavailability of this compound in your cell culture system.[7][8]
-
Problem 2: At low concentrations, this compound is increasing the proliferation of my cancer cells instead of inhibiting it.
-
Possible Cause: You are likely working with ER-positive cells, and the concentrations you are using fall within the estrogenic activity range of this compound (10 nM - 10 µM).[2][5]
-
Solution:
-
Cell Line Characterization: Confirm the estrogen receptor status of your cell line.
-
Dose-Response Curve: Perform a wide-range dose-response experiment, ensuring you test concentrations above 15 µM to observe the antiproliferative effects.
-
ER-Negative Cells: If your research focus is on the non-estrogenic anticancer effects, consider using an ER-negative cell line as a model.
-
Problem 3: I am not observing any significant effect of this compound on my cells.
-
Possible Cause 1: The concentration range you are testing may be too low for the antiproliferative effects to be observed.
-
Solution 1: Increase the concentration of this compound in your experiments, ensuring you test up to 50 µM or higher, while monitoring for signs of insolubility.
-
Possible Cause 2: The incubation time may be too short.
-
Solution 2: Extend the incubation time of your experiment (e.g., from 24 hours to 48 or 72 hours) to allow for the biological effects to manifest.
-
Possible Cause 3: Your cell line may be resistant to the effects of this compound.
-
Solution 3: Test this compound on a panel of different cell lines to identify a sensitive model.
Experimental Protocols & Methodologies
1. Preparation of this compound Stock Solution
This compound is poorly soluble in water. Therefore, a stock solution should be prepared in an organic solvent such as DMSO.[11]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
2. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of the this compound stock solution in complete culture medium. Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest final DMSO concentration used).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathways and Visualizations
Estrogenic Signaling Pathway of this compound at Low Concentrations
At low concentrations (10 nM - 10 µM), this compound acts as a phytoestrogen, binding to the estrogen receptor (ER) in the cytoplasm. This complex then translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of genes that promote cell proliferation.[2][5]
Caption: Estrogenic signaling of low-dose this compound.
Experimental Workflow for Optimizing this compound Dosage
This workflow outlines the steps to determine the optimal antiproliferative concentration of this compound for a specific cell line.
Caption: Workflow for this compound dosage optimization.
Antiproliferative Signaling of this compound at High Concentrations
The precise signaling pathways for the antiproliferative effects of this compound at concentrations above 15 µM are not yet well-defined in the scientific literature. However, based on the actions of similar isoflavonoids like glabridin, potential mechanisms could involve the induction of apoptosis and cell cycle arrest.[12][13] Studies on glabridin have implicated the involvement of the PI3K/Akt and MAPK/ERK signaling pathways.[2][8][14] Further research is needed to confirm if this compound acts through similar mechanisms.
Caption: Potential antiproliferative mechanisms of this compound.
References
- 1. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Estrogenic activity of glabridin and this compound from licorice roots on human osteoblasts and prepubertal rat skeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Optogenetic actuator – ERK biosensor circuits identify MAPK network nodes that shape ERK dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Glabridin induces apoptosis and cell cycle arrest in oral cancer cells through the JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The antitumor mechanisms of glabridin and drug delivery strategies for enhancing its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Glabrene
Welcome to the technical support center for the large-scale purification of Glabrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale purification of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Extraction: The initial extraction from the raw material (e.g., Glycyrrhiza glabra) may be inefficient. Different solvents and conditions can significantly impact the extraction of isoflavonoids.[1][2] | - Optimize the extraction solvent system. Mixtures of ethanol and water (e.g., 30:70 v/v) have been used.[1][2] - Adjust extraction parameters such as temperature (around 50°C) and time (e.g., 60 minutes dipping time) to maximize yield.[1] - Consider alternative extraction methods like supercritical fluid extraction (SFE) with CO2 modified with a co-solvent like ethanol, which has shown higher purity of the extract.[3][4] |
| Degradation of this compound: this compound may be susceptible to degradation under certain conditions. For the related compound glabridin, factors like light, pH, and temperature can cause degradation.[5] | - Protect the sample from light throughout the purification process. - Maintain a neutral pH where possible. - Avoid high temperatures during concentration steps; use reduced pressure evaporation at 40-50°C.[6] | |
| Poor Adsorption/Desorption on Chromatographic Media: The chosen resin or silica gel may not have the optimal affinity for this compound, leading to losses during loading or elution. | - Screen different types of macroporous resins (e.g., LSA-21) to find one with the best adsorption and desorption characteristics for this compound.[5] - Optimize the loading and elution conditions (e.g., solvent composition, flow rate). For instance, a stepwise elution with increasing concentrations of ethanol can be effective.[6] | |
| Low Purity of Final Product | Co-elution with Structurally Similar Compounds: this compound is often an impurity in Glabridin preparations, indicating they have similar chromatographic behavior.[7][8] This makes their separation challenging. | - Employ high-resolution chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC) for the final polishing step.[6][9] - Optimize the mobile phase composition and gradient to improve the resolution between this compound and Glabridin. - Consider using a different stationary phase with alternative selectivity. |
| Presence of Other Impurities: The crude extract contains a complex mixture of compounds that may not be fully removed by a single purification step.[8] | - Implement a multi-step purification strategy, for example, initial purification on macroporous resin followed by preparative HPLC.[6] - Incorporate a solid-phase extraction (SPE) step to enrich the sample before final purification. | |
| Column Fouling or High Backpressure | Precipitation of this compound or Impurities: this compound has low solubility in water, and changes in solvent composition during the purification process can cause it to precipitate on the column.[9] | - Ensure the sample is fully dissolved in the loading buffer. The addition of a small amount of organic solvent might be necessary. - Filter the sample and all buffers before use to remove any particulate matter.[10] - If precipitation occurs, a cleaning-in-place (CIP) procedure specific to the chromatographic media should be performed. |
| Poorly Packed Column: An improperly packed column can lead to channeling and high backpressure.[10] | - Ensure the column is packed according to the manufacturer's instructions to achieve a homogenous bed. - Use pre-packed columns for better consistency and performance.[10] | |
| Product Discoloration | Oxidation or Degradation: The final product may appear discolored (e.g., dark) due to oxidation or degradation of this compound or co-purified impurities.[5] | - Store the purified this compound in a dark, dry, and airtight environment.[5] - Consider the use of antioxidants during the purification process, if compatible with the final application. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale purification of this compound?
A1: While large-scale purification of this compound itself is not widely documented, it is often separated from Glabridin during its purification. Common methods that can be adapted include a combination of:
-
Solvent Extraction: Initial extraction from Glycyrrhiza glabra using solvents like ethanol or ethanol-water mixtures.[1][6]
-
Macroporous Resin Chromatography: An effective method for the initial capture and partial purification of isoflavonoids from the crude extract.[5]
-
Polyamide Column Chromatography: Used for further purification after initial extraction.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to achieve high purity by separating this compound from closely related compounds like Glabridin.[6][9]
Q2: this compound and Glabridin are structurally very similar. How can I effectively separate them on a large scale?
A2: Separating structurally similar compounds like this compound and Glabridin at a large scale is a significant challenge. The most effective approach is typically preparative HPLC. To optimize this separation, you should:
-
Select an appropriate column: A high-resolution reversed-phase column (e.g., C18) is a good starting point.[6]
-
Optimize the mobile phase: A gradient elution using a mixture of acetonitrile and water or methanol and water is commonly employed. Fine-tuning the gradient slope is crucial for achieving good resolution.[6]
-
Consider sample loading: Overloading the column can lead to poor separation. The loading capacity should be determined and not exceeded.
Q3: What are the critical parameters to control during the extraction of this compound?
A3: The critical parameters for efficient extraction include:
-
Solvent Choice: The polarity of the solvent is key. Ethanol-water mixtures have been shown to be effective for extracting isoflavonoids from licorice.[1][2]
-
Temperature: Extraction temperatures around 40-60°C are often used. Higher temperatures may increase extraction efficiency but also risk degradation of the target compound.[1][6]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds. This is often in the range of 1-3 hours per extraction cycle.[6]
Q4: How can I monitor the purity of this compound during the purification process?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for monitoring the purity of this compound.[6][11] A validated HPLC method with a suitable reference standard will allow you to quantify the amount of this compound and detect impurities at each stage of the purification process. HPTLC can also be used as a quicker, semi-quantitative method for in-process checks.[11]
Q5: What are the stability concerns for this compound, and how can I prevent degradation?
A5: While specific stability data for this compound is limited, data for the closely related compound Glabridin suggests that it is sensitive to light, pH, temperature, and humidity.[5] To prevent degradation, it is recommended to:
-
Work in a light-protected environment.
-
Avoid extreme pH conditions.
-
Keep temperatures as low as reasonably possible, especially during concentration steps.
-
Store the final product in a dark, dry, and airtight container.[5]
Quantitative Data Summary
The following table summarizes quantitative data from various purification strategies for isoflavonoids from Glycyrrhiza glabra. Note that much of the available data focuses on Glabridin, but it provides a useful reference for the purification of this compound.
| Purification Step | Starting Material | Parameter | Value | Reference |
| Ethanol/Water Extraction | Chinese Licorice | Glabridin Yield | 0.92 mg/g | [2] |
| Chinese Licorice | Glabridin Recovery | 72.5% | [2] | |
| Macroporous Resin (LSA-21) | DES Extract | Glabridin Yield | 97.80% | [5] |
| DES Extract | Overall Recovery | 89.61% | [5] | |
| DES Extract | Purity after Resin | 17.38% | [5] | |
| Preparative HPLC | Glabridin-rich Extract | Final Purity | >98% | [6] |
| Supercritical Fluid Extraction | Licorice Extract | Glabridin Purity | 6.2% | [3][4] |
| SFE Extract | Purity after further purification | 37% | [4] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification using Macroporous Resin
This protocol is adapted from methods described for Glabridin and is suitable for the initial enrichment of this compound from a crude extract.
-
Extraction:
-
Mix powdered Glycyrrhiza glabra root with a 60% ethanol-water solution (v/v) at a ratio of 1:8 (w/v).[6]
-
Heat the mixture to 50°C and stir for 3 hours.[6]
-
Repeat the extraction process two more times with fresh solvent for 2 and 1 hours, respectively.[6]
-
Combine the extracts and concentrate under reduced pressure at 40-50°C to obtain a crude extract.[6]
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in a 50% ethanol-water solution.[5]
-
Pack a column with a suitable macroporous resin (e.g., LSA-21) and equilibrate it with the same solvent.[5]
-
Load the dissolved extract onto the column at a flow rate of 2 bed volumes (BV)/hour.[5]
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound compounds with a stepwise or linear gradient of increasing ethanol concentration.
-
Collect fractions and analyze for the presence of this compound using HPLC.
-
Pool the this compound-rich fractions and concentrate under reduced pressure.
-
Protocol 2: Final Purification by Preparative HPLC
This protocol describes the final purification step to obtain high-purity this compound.
-
Sample Preparation:
-
Dissolve the enriched fraction from the previous step in methanol.[6]
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
-
Preparative HPLC:
-
Use a preparative C18 HPLC column.
-
Equilibrate the column with the initial mobile phase conditions. A common mobile phase system is a gradient of acetonitrile and water or methanol and water.[6]
-
Inject the prepared sample onto the column.
-
Run a gradient elution to separate the components. For example, a linear gradient of increasing acetonitrile concentration.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).[11]
-
Collect the fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the high-purity fractions and remove the solvent under reduced pressure at 40-50°C to obtain the final product.[6]
-
Visualizations
Caption: General workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues in this compound purification.
References
- 1. Extraction of Glycyrrhizic Acid and Glabridin from Licorice [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101830906A - Separation and purification method of high-purity glabridin - Google Patents [patents.google.com]
- 7. Toxic Features and Metabolomic Intervention of this compound, an Impurity Found in the Pharmaceutical Product of Glabridin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxic Features and Metabolomic Intervention of this compound, an Impurity Found in the Pharmaceutical Product of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. Development and Validation of HPLC and HPTLC Methods for Estimation of Glabridin in Extracts of Glycyrrhiza glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
Glabrene Research Technical Support Center
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with Glabrene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you avoid common artifacts and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
A list of common questions and answers regarding the handling and use of this compound in experimental settings.
| Question | Answer |
| What is the recommended solvent for dissolving this compound? | This compound is insoluble in water but soluble in organic solvents such as methanol, ethanol, and ether. For cell-based assays, Dimethyl Sulfoxide (DMSO) is commonly used as a solvent. It is crucial to keep the final DMSO concentration in your experimental medium low (typically below 0.5%) to avoid solvent-induced artifacts. |
| How should I store my this compound stock solutions and powder? | For long-term storage, solid this compound should be stored at 2-8°C, protected from light and moisture.[1] Stock solutions in organic solvents should also be stored at low temperatures (e.g., -20°C) in tightly sealed, light-protecting vials to prevent degradation and solvent evaporation. Factors such as temperature, light, humidity, and pH can affect the stability of related isoflavonoids and should be considered for this compound.[2] |
| Can this compound interfere with common cell viability assays? | Yes, like many plant-derived compounds, this compound has the potential to interfere with assays that rely on cellular metabolic activity, such as the MTT assay. Its reducing properties could lead to the non-enzymatic reduction of the MTT reagent, resulting in false-positive signals (apparent increased viability). It is advisable to include appropriate controls and consider alternative cytotoxicity assays like the Neutral Red uptake assay. |
| Is this compound cytotoxic? | Yes, this compound is known to exhibit cytotoxic effects against various cancer cells.[3] However, its purity is a critical factor, as it is often found as an impurity in commercial Glabridin, and has been shown to have significant lethal effects and developmental toxicity in zebrafish models.[2][4] |
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cytotoxicity Assays
Question: My MTT assay results show high variability or suggest that this compound is increasing cell viability at certain concentrations. What could be the cause?
Answer: This is a common artifact when testing plant-derived compounds with reducing properties.
Possible Causes and Solutions:
-
Direct Reduction of MTT: this compound may be directly reducing the MTT tetrazolium salt to formazan, independent of cellular enzymatic activity. This leads to a false-positive signal, making the compound appear less toxic or even proliferative.
-
Solution: Run a control plate with this compound in cell-free medium containing the MTT reagent to check for direct reduction. If a color change occurs, the MTT assay is not suitable for your experimental conditions.
-
-
Solvent Effects: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
-
Solution: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a solvent control (vehicle) in your experimental setup.
-
-
Precipitation of this compound: this compound's poor aqueous solubility can cause it to precipitate out of the culture medium, especially at higher concentrations. This reduces the effective concentration of the compound and can interfere with optical density readings.
-
Solution: Visually inspect your assay plates for any signs of precipitation. You may need to adjust your concentration range or use a different solvent system if precipitation is observed.
-
Alternative Assay Recommendation:
Consider using a cytotoxicity assay with a different mechanism, such as the Neutral Red (NR) uptake assay . The NR assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. This mechanism is less likely to be affected by the reducing properties of the test compound.
Issue 2: Low or No Activity in Tyrosinase Inhibition Assays
Question: I am not observing the expected tyrosinase inhibitory activity with this compound. What could be the issue?
Answer: Several factors can influence the outcome of a tyrosinase inhibition assay.
Possible Causes and Solutions:
-
Sub-optimal Assay Conditions: The pH, temperature, and substrate concentration can all affect enzyme activity and inhibitor potency.
-
Solution: Ensure your assay buffer is at the optimal pH for mushroom tyrosinase activity (typically around 6.5-7.0). Perform the assay at a controlled temperature. Titrate your substrate (e.g., L-DOPA or L-tyrosine) to determine the optimal concentration for your assay conditions.
-
-
This compound Degradation: this compound may be unstable under your experimental conditions.
-
Solution: Prepare fresh this compound solutions for each experiment. Protect the solutions from light and prolonged exposure to room temperature.
-
-
Incorrect Kinetic Analysis: The mode of inhibition (competitive, non-competitive, etc.) can affect the apparent IC50 value.
-
Solution: Perform kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations to determine the mechanism of inhibition. This will provide a more accurate characterization of this compound's effect on tyrosinase.
-
Experimental Protocols
Protocol 1: Neutral Red (NR) Uptake Cytotoxicity Assay
This protocol provides a general guideline for assessing this compound-induced cytotoxicity using the Neutral Red uptake method.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Neutral Red staining solution (e.g., 0.33 g/L in ultra-pure water)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 200 µL of medium).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and replace it with 200 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (negative control) and cells treated with the solvent alone (vehicle control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Neutral Red Staining:
-
After incubation, aspirate the treatment medium and wash the cells gently with DPBS.
-
Add 100 µL of pre-warmed Neutral Red staining solution to each well.
-
Incubate for 1-3 hours at 37°C, allowing the viable cells to take up the dye.[5]
-
-
Dye Extraction and Measurement:
-
Remove the staining solution and wash the cells with DPBS.
-
Add 150 µL of Neutral Red destain solution to each well to extract the dye from the lysosomes.
-
Shake the plate for 10-20 minutes at room temperature to ensure complete solubilization of the dye.[1][5]
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (destain solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds. Data for this compound's cytotoxicity across a wide range of cancer cell lines is limited, and further research is encouraged.
Table 1: Inhibitory Concentrations (IC50) of this compound and Related Compounds
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| This compound | Estrogen Receptor Binding | Human Estrogen Receptor | 1 µM | [2][6] |
| This compound | Tyrosinase Inhibition | Mushroom Tyrosinase | 3.5 µM | [2][7] |
| Glabridin | Cytotoxicity (MTT) | A2780 (Ovarian Carcinoma) | 10 µM | [8] |
| Glabridin | Cytotoxicity (MTT) | SKNMC (Neuroblastoma) | 12 µM | [8] |
| Glabridin | Cytotoxicity (MTT) | H1299 (Lung Carcinoma) | 38 µM | [8] |
| G. glabra Extract | Cytotoxicity (MTT) | MCF7 (Breast Cancer) | 56.10 µg/mL | |
| G. glabra Extract | Cytotoxicity (MTT) | HCT116 (Colon Cancer) | >100 µg/mL |
Table 2: Toxicological Data for this compound
| Organism | Assay | Endpoint | Concentration | Reference |
| Zebrafish | Developmental Toxicity | LC10 | 2.8 µM | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and a general workflow for investigating its cytotoxic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of p38 MAPK decreases hyperglycemia-induced nephrin endocytosis and attenuates albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Estrogenic Potency of Glabrene and Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogenic potency of the phytoestrogen Glabrene and the endogenous estrogen, 17β-Estradiol. The following sections present quantitative data from key experimental assays, detailed methodologies for these experiments, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Estrogenic Potency
The estrogenic potency of a compound is typically determined through various in vitro assays that measure its ability to bind to estrogen receptors (ERs) and elicit a biological response. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics used to quantify this potency. A lower value indicates a higher potency.
| Compound | Assay | Receptor Subtype | Potency Metric | Value |
| This compound | Estrogen Receptor Binding Assay | Human ER | IC50 | 1 µM[1][2] |
| MCF-7 Cell Proliferation Assay | ER (predominantly ERα) | Effective Concentration | 10 nM - 10 µM (proliferative)[1][3] | |
| Estradiol | Estrogen Receptor Binding Assay | Human ERα | EC50 | 0.05 nM (50 pM)[4] |
| Estrogen Receptor Binding Assay | Human ERβ | EC50 | 0.2 nM (200 pM)[4] | |
| Estrogen Receptor Binding Assay | - | Kd | ~0.1 nM[5] |
Note: The IC50 value for this compound is significantly higher than the EC50 values for Estradiol, indicating that Estradiol has a much stronger binding affinity for the estrogen receptors. The effective concentration range for this compound in the MCF-7 assay demonstrates its biphasic nature, promoting growth at lower concentrations and inhibiting it at higher concentrations (>15 µM)[1][3].
Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting the potency data. Below are detailed methodologies for the key assays cited.
Estrogen Receptor (ER) Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)[6][7]
-
Radiolabeled estradiol ([³H]-E₂)[6]
-
Test compound (e.g., this compound) and unlabeled Estradiol
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[6]
-
Hydroxylapatite (HAP) slurry to separate bound from free ligand[8]
Procedure:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in cold assay buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.[6]
-
Competitive Binding: A fixed concentration of [³H]-E₂ (e.g., 1 nM) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound or unlabeled estradiol (for the standard curve).[8]
-
Incubation: The reaction mixtures are incubated for an extended period (e.g., 18-24 hours) at 4°C to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: A cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes. The slurry is then washed to remove the unbound radioligand.[8]
-
Quantification: The radioactivity of the bound [³H]-E₂ is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ (IC50) is determined from a dose-response curve.
References
- 1. Estrogen-like activity of this compound and other constituents isolated from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics of estradiol - Wikipedia [en.wikipedia.org]
- 5. The physiological and biochemical basis of potency thresholds modeled using human estrogen receptor alpha: implications for identifying endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. epa.gov [epa.gov]
- 8. academic.oup.com [academic.oup.com]
Glabrene versus Glabridin: a comparative study of bioactivity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of the bioactive properties of two prominent isoflavonoids derived from licorice root (Glycyrrhiza glabra): Glabrene and Glabridin. This document summarizes key quantitative data, outlines experimental methodologies for cited bioassays, and visualizes associated signaling pathways to facilitate objective comparison and inform future research and development.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for the bioactivities of this compound and Glabridin. Direct comparison should be approached with caution where data is collated from different studies, as experimental conditions may vary.
| Bioactivity | Compound | IC50 Value | Cell Line/Assay Conditions | Reference |
| Tyrosinase Inhibition | This compound | 3.5 µM | Tyrosine as substrate | [1][2] |
| Glabridin | 0.43 µM | Noncompetitive inhibition | [3][4] | |
| Estrogen Receptor Binding | This compound | 1 µM | Human Estrogen Receptor | [5][6][7] |
| Glabridin | 5 µM | Human Estrogen Receptor | [5][6] | |
| Anti-inflammatory | Glabridin | 11 µM (PGE2 inhibition) | J774A.1 and HL-60 cells | [8] |
| 11.3 µM (TXB2 inhibition) | J774A.1 and HL-60 cells | [8] | ||
| 5.3 µM (LTB4 inhibition) | J774A.1 and HL-60 cells | [8] | ||
| 30.8 µM (IL-1β production) | LPS-treated RAW264.7 cells | [8] | ||
| Anticancer | Glabridin | 10 µM | A2780 (Ovarian Carcinoma) | [9][10] |
| 12 µM | SKNMC (Neuroblastoma) | [9][10] | ||
| 38 µM | H1299 (Non-small cell lung cancer) | [9][10] |
Key Bioactivities: A Closer Look
Anti-inflammatory Activity: Glabridin has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators. It effectively reduces the production of prostaglandin E2 (PGE2) and thromboxane B2 (TXB2), downstream products of the COX pathway, and leukotriene B4 (LTB4), a product of the LOX pathway.[8] Furthermore, Glabridin has been shown to inhibit the production of the pro-inflammatory cytokine IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[8] The anti-inflammatory effects of Glabridin are largely attributed to its ability to suppress the NF-κB and MAPK signaling pathways.[11]
Neuroprotective Effects: Emerging research suggests that both this compound and Glabridin may exert neuroprotective effects, although the underlying mechanisms are still under investigation.
Anticancer Potential: Glabridin has shown cytotoxic effects against a range of cancer cell lines, including ovarian carcinoma, neuroblastoma, and non-small cell lung cancer, with IC50 values indicating potent activity.[9][10] The anticancer mechanisms of Glabridin are multifaceted and involve the induction of apoptosis and the modulation of various signaling pathways that regulate cell proliferation and survival.
Estrogenic Activity: Both this compound and Glabridin exhibit estrogen-like activities, acting as phytoestrogens.[12][13] However, their affinity for the estrogen receptor differs, with this compound showing a higher binding affinity (lower IC50) than Glabridin.[5][6] This suggests that this compound is a more potent phytoestrogen. Studies have shown that in vascular tissues, Glabridin demonstrates only estrogenic activity, while this compound can act as a partial agonist/antagonist of estradiol.[13]
Tyrosinase Inhibition: this compound and Glabridin are both potent inhibitors of tyrosinase, the key enzyme in melanin synthesis.[1][2] This inhibitory action makes them promising candidates for skin-lightening agents in cosmetic and dermatological applications. Notably, Glabridin exhibits a significantly lower IC50 value, indicating a much stronger inhibitory effect on tyrosinase compared to this compound.[3][4]
Signaling Pathways
The bioactivities of this compound and Glabridin are mediated through their interaction with various cellular signaling pathways.
Caption: Glabridin's anti-inflammatory signaling pathway.
Caption: this compound's estrogenic signaling pathway.
Experimental Protocols
Detailed methodologies for key bioassays are provided below to support the replication and validation of the cited findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the free radical scavenging activity of this compound and Glabridin.
Principle: DPPH is a stable free radical that absorbs at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, leading to a decrease in absorbance.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of this compound and Glabridin in methanol. A positive control (e.g., ascorbic acid or Trolox) should also be prepared.
-
Assay:
-
In a 96-well plate, add 100 µL of the sample or control solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To assess the cytotoxic effects of this compound and Glabridin on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound and Glabridin and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells) and calculated as follows:
-
% Viability = (A_sample / A_control) x 100
-
Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the control cells.
-
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.[14][15][16]
Cyclooxygenase-2 (COX-2) Inhibition Assay for Anti-inflammatory Activity
Objective: To determine the inhibitory effect of this compound and Glabridin on COX-2 activity.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the reduction of PGG2 to PGH2, and in the process, a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare the assay buffer, heme, and a solution of human recombinant COX-2 enzyme. Prepare a solution of the substrate, arachidonic acid.
-
Inhibitor Preparation: Prepare serial dilutions of this compound, Glabridin, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay:
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well (except for the background control).
-
Add the test inhibitors or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
-
Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm for fluorometric kits) in a kinetic mode for 5-10 minutes.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated as follows:
-
% Inhibition = [1 - (Rate_sample / Rate_control)] x 100
-
Where Rate_sample is the reaction rate in the presence of the inhibitor and Rate_control is the reaction rate in the absence of the inhibitor.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[17][18][19][20]
References
- 1. This compound and isoliquiritigenin as tyrosinase inhibitors from licorice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanisms of glabridin on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Review on the Diverse Biological Effects of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Cytotoxic and Apoptogenic Effects of Glabridin and Its Effect on Cytotoxicity and Apoptosis Induced by Doxorubicin Toward Cancerous Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The antitumor mechanisms of glabridin and drug delivery strategies for enhancing its bioavailability [frontiersin.org]
- 11. scienceopen.com [scienceopen.com]
- 12. Estrogenic activity of glabridin and this compound from licorice roots on human osteoblasts and prepubertal rat skeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen-like activity of licorice root constituents: glabridin and this compound, in vascular tissues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchhub.com [researchhub.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. assaygenie.com [assaygenie.com]
A Comparative Guide to Analytical Methods for Glabrene Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of glabrene, a bioactive isoflavan from licorice root, is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the determination of this compound, supported by experimental data and detailed methodologies.
This compound, a significant phytoestrogen found in Glycyrrhiza glabra, has garnered attention for its potential therapeutic properties. As with many bioactive compounds, its concentration in raw materials and finished products can vary, necessitating reliable and validated analytical methods for its quantification. This guide cross-validates HPLC and HPTLC methods, offering a comprehensive overview to aid in the selection of the most suitable technique for specific research and quality control needs.
Comparative Analysis of Analytical Method Performance
The performance of analytical methods is paramount for obtaining reliable and reproducible results. The following table summarizes the key validation parameters for HPLC and HPTLC methods for the quantification of this compound, compiled from validated studies.
| Parameter | HPLC Method | HPTLC Method |
| Linearity Range | 5–200 µg/mL[1][2] | 50–500 ng/band[1][3] |
| Correlation Coefficient (R²) | 0.9997[1] | 0.9909[1] |
| Limit of Detection (LOD) | 19.5 ng/mL[2][4] | 10 ng/spot[4] |
| Limit of Quantification (LOQ) | 65 ng/mL[2][4] | 30 ng/spot[4] |
| Precision (RSD, %) | < 2% | < 2% |
| Accuracy (Recovery, %) | 98.5% - 101.2% | 98.7% - 100.8% |
| Specificity | Specific | Specific |
| Robustness | Robust | Robust |
In-Depth Look: HPLC vs. UPLC
While this guide focuses on the cross-validation of HPLC and HPTLC, it is worth noting the advancements in liquid chromatography, particularly the advent of Ultra-Performance Liquid Chromatography (UPLC). UPLC operates on the same principles as HPLC but utilizes smaller particle sizes in the column packing (typically <2 µm) and higher pressures.[5] This results in several advantages over traditional HPLC, including:
-
Increased Speed and Throughput: UPLC can deliver results up to ten times faster than HPLC.[6]
-
Improved Resolution and Peak Capacity: UPLC often provides better separation of complex mixtures.[6]
-
Enhanced Sensitivity: Due to reduced band broadening, UPLC generally offers greater sensitivity.[6]
-
Reduced Solvent Consumption: UPLC requires smaller sample volumes and less solvent, leading to cost savings and environmental benefits.[6]
For high-throughput screening and applications requiring the highest sensitivity, UPLC presents a significant advantage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the HPLC and HPTLC methods discussed in this guide.
High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method has been developed for the determination of glabridin, a related compound often analyzed alongside this compound.[7] The chromatographic separation was achieved on a reverse-phase C18 column (250 x 4.6 mm, 5 micron) with a gradient elution of acetonitrile and water.[7]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Column: Purospher STAR RP-18e (5 µm, 250 mm × 4.6 mm).[1][2][4]
-
Sample Preparation: A stock solution of this compound is prepared in methanol and diluted to the desired concentrations.[1]
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound.
-
Stationary Phase: Precoated silica gel 60 F254 aluminum plates (10 x 10 cm, 250 µm thickness).[1][2][4]
-
Mobile Phase: A mixture of toluene, dichloromethane, and ethyl acetate in equal ratios.[2][4]
-
Sample Application: Solutions are applied as bands on the HPTLC plate.
-
Development: The plate is developed in a suitable chamber with the mobile phase.
-
Densitometric Analysis: The developed plates are scanned at 285 nm.[4]
Visualizing the Cross-Validation Workflow
To illustrate the logical flow of a cross-validation study for analytical methods, the following diagram was generated using the DOT language.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
Both HPLC and HPTLC are suitable methods for the quantification of this compound, each with its own advantages. HPLC offers high precision and sensitivity, making it ideal for research and development where accurate quantification of low concentrations is required. HPTLC, on the other hand, is a more cost-effective and high-throughput method, well-suited for routine quality control of raw materials and finished products. The choice between these methods will ultimately depend on the specific application, available resources, and the required level of sensitivity and throughput. The validation data presented in this guide provides a solid foundation for making an informed decision.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. ddtjournal.com [ddtjournal.com]
- 8. ijesrr.org [ijesrr.org]
A Comparative Analysis of Glabrene from Glycyrrhiza glabra: Content and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Glabrene, a prenylated isoflavonoid, is a significant bioactive constituent of licorice root, primarily found in the species Glycyrrhiza glabra. This guide provides a comparative analysis of this compound content across different populations of G. glabra and summarizes its key biological activities based on available experimental data. While direct comparative studies of this compound's bioactivity from different licorice species are limited due to its specificity to G. glabra, this document compiles essential data for researchers interested in this promising natural compound.
This compound Content in Glycyrrhiza glabra
The concentration of this compound in Glycyrrhiza glabra roots can vary significantly depending on the geographical origin and harvest time. This variation is a critical factor for the standardization of extracts and the development of therapeutics.
| Plant Population/Variety | This compound Content (% of Extract) | Reference |
| Not Specified | 1.86 - 10.03 | [1] |
Note: The significant range in this compound content highlights the importance of sourcing and quality control for any research or product development involving G. glabra extracts.
Biological Activities of this compound
This compound has been the subject of numerous studies investigating its pharmacological potential. The primary activities reported are its estrogenic, cytotoxic, and antioxidant effects.
| Biological Activity | Assay | Key Findings | Reference |
| Estrogenic Activity | Estrogen Receptor (ER) Binding Assay | Binds to human ER with an IC50 of 1 µM.[2][3] | |
| Cytotoxicity | MTT Assay | Exhibits antiproliferative activity at concentrations >15 µM.[2] | |
| Antioxidant Activity | Tyrosinase Inhibition Assay | Inhibits tyrosinase with an IC50 of 3.5 µM.[3] | |
| Anti-inflammatory Activity | Not Specified | This compound is known to possess anti-inflammatory properties. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments related to this compound analysis.
Extraction and Quantification of this compound by HPLC
This protocol outlines a standard method for extracting and quantifying this compound from Glycyrrhiza glabra root material.
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for this compound extraction and HPLC quantification.
Protocol Details:
-
Extraction: Powdered and dried root material of Glycyrrhiza glabra is subjected to maceration with 70% ethanol at room temperature.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator.
-
Sample Preparation: The dried extract is redissolved in the HPLC mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: A reverse-phase high-performance liquid chromatography (HPLC) system equipped with a C18 column is used. A common mobile phase is a gradient of acetonitrile and water containing 0.2% acetic acid.
-
Quantification: this compound is detected by UV absorbance at approximately 280 nm and quantified by comparing the peak area to a standard curve prepared with a purified this compound standard.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol Details:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound and a vehicle control.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.
Antioxidant Activity Assessment using DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Signaling Pathway for DPPH Radical Scavenging
Caption: DPPH radical scavenging by an antioxidant like this compound.
Protocol Details:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol) and serially diluted.
-
DPPH Solution: A fresh solution of DPPH in the same solvent is prepared.
-
Reaction: The this compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance is measured at approximately 517 nm. A decrease in absorbance indicates free radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Conclusion
This compound, a characteristic isoflavonoid of Glycyrrhiza glabra, demonstrates significant biological activities that warrant further investigation for potential therapeutic applications. The variability in its content across different plant populations underscores the necessity for rigorous standardization of raw materials and extracts. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and explore the full potential of this valuable natural compound. Future research should focus on direct comparative studies of this compound from different G. glabra varieties to correlate its concentration with specific biological effects.
References
A Comparative Analysis of Glabrene and Hydroquinone for Skin Whitening Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the skin whitening efficacy of glabrene, a natural isoflavonoid from licorice root, and hydroquinone, a widely used synthetic depigmenting agent. This analysis is supported by experimental data from in-vitro studies, focusing on their mechanisms of action, inhibitory concentrations, and effects on melanin production.
Quantitative Data Summary
The following table summarizes the in-vitro efficacy of this compound and hydroquinone based on their half-maximal inhibitory concentration (IC50) against tyrosinase, the key enzyme in melanogenesis. It is important to note that the experimental conditions, particularly the source of the tyrosinase enzyme, significantly influence the IC50 values.
| Compound | Assay Type | Enzyme Source | Substrate | IC50 Value | Citation(s) |
| This compound | Tyrosinase Inhibition | Mushroom | L-Tyrosine | 3.5 µM | [1] |
| Hydroquinone | Tyrosinase Inhibition | Human | L-DOPA | ~4400 µM | [2] |
| Hydroquinone | Tyrosinase Inhibition | Animal Cells | - | 70 µM | [3] |
Note: Lower IC50 values indicate higher potency. The data suggests that this compound is a significantly more potent inhibitor of mushroom tyrosinase in vitro compared to hydroquinone's effect on human and animal tyrosinase. Direct comparative studies using the same enzyme source and conditions are limited.
Experimental Protocols
Detailed methodologies for key in-vitro assays used to assess skin whitening efficacy are outlined below. These protocols are essential for the accurate interpretation and replication of experimental results.
| Experiment | Protocol |
| Cellular Tyrosinase Activity Assay | 1. Cell Culture: B16F10 melanoma cells are seeded in a 6-well plate and cultured. 2. Treatment: Cells are treated with varying concentrations of the test compound (this compound or hydroquinone) for a specified period (e.g., 24-72 hours). 3. Cell Lysis: Cells are washed with PBS and lysed using a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) to release intracellular enzymes. 4. Enzyme Reaction: The cell lysate is incubated with L-DOPA, a substrate for tyrosinase. 5. Measurement: The formation of dopachrome, a colored product of the enzymatic reaction, is measured spectrophotometrically at a specific wavelength (e.g., 475 nm or 492 nm). The tyrosinase activity is proportional to the absorbance.[4][5] |
| Melanin Content Assay | 1. Cell Culture and Treatment: B16F10 melanoma cells are cultured and treated with the test compounds as described above. 2. Cell Lysis: After treatment, the cells are harvested and lysed, typically using a sodium hydroxide (NaOH) solution, to release the melanin. 3. Solubilization: The cell lysate is heated (e.g., at 60-80°C) to solubilize the melanin. 4. Measurement: The melanin content is quantified by measuring the absorbance of the lysate at a specific wavelength (e.g., 405 nm or 490 nm) using a spectrophotometer. The results are often normalized to the total protein content of the sample.[3][6] |
Mechanism of Action & Signaling Pathways
Both this compound and hydroquinone exert their primary skin whitening effect by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis. However, their mechanisms have some distinctions.
Hydroquinone acts as a competitive inhibitor of tyrosinase, competing with the natural substrate, tyrosine.[7] It can also lead to the depletion of glutathione and cause oxidative damage to melanocytes, contributing to its depigmenting effect.[5]
This compound , found in licorice extract, also inhibits tyrosinase.[1] Related compounds from licorice, like glabridin, have been shown to possess anti-inflammatory and antioxidant properties, which may contribute to their skin-lightening effects by reducing inflammation-induced pigmentation.[8] In-vitro studies have suggested that glabridin has a skin-lightening effect 16 times greater than that of hydroquinone.[2]
The following diagrams illustrate the simplified signaling pathways of melanogenesis and the points of intervention for this compound and hydroquinone.
Caption: Simplified melanogenesis pathway and inhibition points.
Caption: In-vitro experimental workflow for efficacy assessment.
Discussion and Conclusion
Based on the available in-vitro data, this compound demonstrates significantly higher potency in inhibiting mushroom tyrosinase compared to hydroquinone's effect on tyrosinase from various sources. This suggests that this compound could be a highly effective natural alternative for skin whitening.
However, it is crucial to acknowledge the limitations of the current body of research. Direct, head-to-head clinical trials comparing the efficacy of purified this compound with hydroquinone are lacking. Existing clinical studies have primarily investigated formulations containing licorice extract, which includes this compound among other compounds, making it difficult to attribute the observed effects solely to this compound.[4][9] While these studies suggest that licorice extract-containing products can be as effective as hydroquinone, further research with purified this compound is necessary to establish its clinical efficacy and optimal concentration.[9]
For drug development professionals, the high in-vitro potency of this compound warrants further investigation. Future research should focus on clinical trials with formulations containing standardized concentrations of purified this compound to provide a definitive comparison with hydroquinone. Additionally, studies on the stability and skin penetration of this compound are essential for optimizing its delivery and bioavailability in topical applications.
References
- 1. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcadonline.com [jcadonline.com]
- 3. Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 8. News - Comparing Glabridin with Other Skin Whitening Ingredients [biowaynutrition.com]
- 9. The Use of Botanical Extracts in East Asia for Treatment of Hyperpigmentation: An Evidenced-Based Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Independent Verification of Glabrene Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the independent verification of published findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of Glabrene, a naturally occurring isoflavonoid found in licorice root, against other relevant compounds, supported by experimental data from published research. Detailed methodologies for key experiments are outlined to facilitate the replication and validation of these findings.
Comparative Efficacy and Binding Affinities
This compound has been investigated for its estrogen-like activities and its potential as a tyrosinase inhibitor. The following tables summarize the quantitative data from various studies, comparing this compound's performance with other molecules.
Table 1: Estrogen Receptor (ER) Binding Affinity
| Compound | IC50 (μM) | Source |
| This compound | 1 | [1][2] |
| Isoliquiritigenin (ILC) | 0.5 | [1][2] |
| Glabridin | 5 | [1][2] |
Table 2: Tyrosinase Inhibition
| Compound | IC50 (μM) | Source |
| This compound | 3.5 | [3][4][5] |
| Isoliquiritigenin | 8.1 | [4] |
Table 3: Toxicity in Zebrafish Larvae
| Compound | Concentration (μM) | Effect | Source |
| This compound | 2.8 | LC10 | [6][7][8] |
| This compound | 3.7 | LC50 | [6] |
| This compound | 1.5 | Hatching rate declined to 86.7% | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed in the literature, the following diagrams have been generated using Graphviz.
Estrogen-like Signaling Pathway
This compound exhibits estrogenic activity by binding to the human estrogen receptor (ER).[1][2] This interaction can trigger downstream cellular responses, influencing gene expression in a tissue-specific manner.[1][2]
Tyrosinase Inhibition Mechanism
This compound acts as a tyrosinase inhibitor, which is a key enzyme in melanin biosynthesis.[3][4] By inhibiting tyrosinase, this compound can reduce the production of melanin, suggesting its potential as a skin-lightening agent.[4][5]
Zebrafish Toxicity Testing Workflow
The toxicity of this compound has been assessed using a zebrafish model.[6][8] This in vivo assay allows for the determination of lethal concentrations and the observation of developmental effects.
Experimental Protocols
To facilitate the independent verification of the presented data, the following are summaries of key experimental methodologies.
Estrogen Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the human estrogen receptor.
-
Methodology: A competitive binding assay is typically used. This involves incubating a constant amount of radiolabeled estradiol with the estrogen receptor in the presence of varying concentrations of the test compound (this compound). The amount of radiolabeled estradiol displaced by the test compound is measured, and the IC50 value is calculated, which represents the concentration of the test compound required to displace 50% of the radiolabeled estradiol.
Tyrosinase Inhibition Assay
-
Objective: To measure the inhibitory effect of this compound on tyrosinase activity.
-
Methodology: The assay measures the enzymatic conversion of a substrate (e.g., L-tyrosine or L-DOPA) by tyrosinase. The reaction is carried out in the presence and absence of this compound at various concentrations. The formation of the product (dopachrome) is monitored spectrophotometrically. The IC50 value is then determined, indicating the concentration of this compound required to inhibit 50% of the tyrosinase activity.[4]
Zebrafish Toxicity Assay
-
Objective: To assess the in vivo toxicity of this compound.
-
Methodology: Zebrafish embryos at a specific developmental stage (e.g., 2 days post-fertilization) are exposed to a range of this compound concentrations.[6] A control group exposed to the vehicle (e.g., 0.1% DMSO) is also included.[6] The embryos are observed over a period of time (e.g., until 5 days post-fertilization) for various endpoints, including hatching rate, malformation rate, and mortality.[6] The lethal concentrations (e.g., LC10 and LC50) are calculated from the mortality data. For more detailed analysis, specific tissues like cartilage can be stained and observed for developmental abnormalities.[6]
References
- 1. Estrogen-like activity of this compound and other constituents isolated from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Toxic Features and Metabolomic Intervention of this compound, an Impurity Found in the Pharmaceutical Product of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxic Features and Metabolomic Intervention of this compound, an Impurity Found in the Pharmaceutical Product of Glabridin [mdpi.com]
- 8. Toxic Features and Metabolomic Intervention of this compound, an Impurity Found in the Pharmaceutical Product of Glabridin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glabrene's Biological Effects: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: A Statistical Validation and Comparison of Glabrene's Bioactivity
This compound, a prenylated isoflavonoid found in licorice root (Glycyrrhiza glabra), has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of this compound's effects with other well-known isoflavonoids, Glabridin and Isoliquiritigenin, supported by experimental data and detailed methodologies. The information is intended to serve as a valuable resource for researchers exploring the therapeutic potential of these natural compounds.
Comparative Biological Activities
The following tables summarize the quantitative data on the key biological effects of this compound in comparison to Glabridin and Isoliquiritigenin.
Table 1: Estrogenic Activity
| Compound | Estrogen Receptor (ER) Binding Affinity (IC50, µM) | Creatine Kinase (CK) Activity Stimulation |
| This compound | 1[1] | Stimulates CK activity in aorta, left ventricle, diaphyseal bone, and epiphyseal cartilage of rats[2][3] |
| Glabridin | 5[1] | Stimulates CK activity in aorta, left ventricle, diaphyseal bone, and epiphyseal cartilage of rats[2][3] |
| Isoliquiritigenin | 0.5[1] | Data not available |
| Estradiol | Not directly compared in the same study | Stimulates CK activity[2][3] |
Table 2: Neuroprotective Effects (in SH-SY5Y cells with MPP+ induced toxicity)
| Compound | Effect on Caspase 3/7 Activity | Effect on ATP Depletion |
| This compound | Attenuates MPP+-induced increase[4][5][6] | Inhibits depletion[4][5][6] |
| Glabridin | Attenuates MPP+-induced increase[4][5][6] | Inhibits depletion[4][5][6] |
| Other Licorice Compounds (e.g., Isoliquiritin) | Attenuates MPP+-induced increase[4] | Inhibits depletion[4] |
Table 3: Cytotoxicity
| Compound | Organism/Cell Line | LC10 (µM) | LC50 (µM) |
| This compound | Zebrafish (Danio rerio) | 2.8[7] | 3.7[7] |
| Glabridin | Not reported in the same study | Not reported | Not reported |
Table 4: Tyrosinase Inhibition
| Compound | Substrate | IC50 (µM) |
| This compound | L-Tyrosine | 3.5[8] |
| Isoliquiritigenin | L-Tyrosine | 8.1[8] |
| Glabridin | L-Tyrosine | Not specified, but noted to have lower inhibitory effect than the extract overall[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the relative binding affinity of a test compound to the estrogen receptor (ER) by measuring its ability to compete with radiolabeled estradiol.
-
Materials:
-
Rat uterine cytosol (as a source of ER)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compounds (this compound, Glabridin, Isoliquiritigenin)
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare rat uterine cytosol by homogenizing uterine tissue in ice-cold assay buffer and centrifuging to obtain the cytosolic fraction.
-
In assay tubes, combine a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM) with increasing concentrations of the test compound.
-
Add a consistent amount of rat uterine cytosol to each tube.
-
Incubate the mixture at 4°C for 16-20 hours to reach binding equilibrium.
-
To separate bound from unbound ligand, add HAP slurry to each tube and incubate on ice.
-
Wash the HAP pellets with assay buffer to remove unbound [³H]-17β-estradiol.
-
Elute the bound [³H]-17β-estradiol from the HAP pellet using ethanol.
-
Add scintillation cocktail to the eluted samples and measure radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol is determined as the IC50 value.
-
Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates the neuroprotective effects of a compound against MPP+-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
1-methyl-4-phenylpyridinium (MPP+)
-
Test compounds (this compound, Glabridin)
-
Reagents for assessing cell viability (e.g., MTT)
-
Caspase-3/7 activity assay kit
-
ATP determination kit
-
-
Procedure:
-
Culture SH-SY5Y cells in appropriate flasks until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding MPP+ (e.g., 1 mM) to the wells and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay, where the reduction of MTT to formazan by viable cells is quantified spectrophotometrically.
-
Caspase-3/7 Activity Measurement: Lyse the cells and measure caspase-3/7 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.
-
ATP Level Determination: Lyse the cells and measure intracellular ATP levels using a luciferase-based ATP determination kit according to the manufacturer's instructions.
-
Zebrafish Embryo Acute Toxicity Test (OECD 236)
This in vivo assay assesses the acute toxicity of a substance on the embryonic stages of the zebrafish (Danio rerio).[2][9]
-
Materials:
-
Fertilized zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
Test compound (this compound)
-
24-well plates
-
Stereomicroscope
-
-
Procedure:
-
Collect freshly fertilized zebrafish embryos and select healthy, normally developing ones.
-
Prepare a series of concentrations of the test compound in embryo medium.
-
Place one embryo per well in a 24-well plate containing the different concentrations of the test compound. Include a control group with embryo medium only.
-
Incubate the plates at 26 ± 1°C for a period of 96 hours.
-
Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hours post-fertilization.
-
Record lethal endpoints, including coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
-
Calculate the LC10 and LC50 values based on the observed mortality at 96 hours.
-
Mushroom Tyrosinase Inhibition Assay
This in vitro assay determines the inhibitory effect of a compound on the activity of mushroom tyrosinase, an enzyme involved in melanin synthesis.
-
Materials:
-
Mushroom tyrosinase
-
L-tyrosine or L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound, Isoliquiritigenin)
-
96-well plate
-
Spectrophotometer
-
-
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the mushroom tyrosinase solution to each well.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (L-tyrosine or L-DOPA).
-
Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).
-
Measure the absorbance of the resulting dopachrome at 475-492 nm.
-
The percentage of tyrosinase inhibition is calculated by comparing the absorbance of the test sample with that of a control without the inhibitor. The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's biological effects.
Caption: Estrogenic signaling pathway of this compound.
References
- 1. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
- 2. oecd.org [oecd.org]
- 3. Tyrosinase inhibition assay [bio-protocol.org]
- 4. brieflands.com [brieflands.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]
- 9. Test No. 236: Fish Embryo Acute Toxicity (FET) Test | OECD [oecd.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
